Esomeprazole-d3
Description
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Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,7-trideuterio-6-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i5D,6D,7D |
InChI Key |
SUBDBMMJDZJVOS-ZOBHPIIUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Esomeprazole-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of esomeprazole-d3 when utilized as an internal standard in the quantitative analysis of esomeprazole, particularly in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).
The Core Principle: Isotopic Dilution and Co-elution
The efficacy of this compound as an internal standard is rooted in the principle of isotopic dilution. This compound is a stable isotope-labeled (SIL) version of esomeprazole, where three hydrogen atoms have been replaced with deuterium atoms. This subtle alteration in mass does not significantly impact the compound's physicochemical properties. Consequently, this compound exhibits nearly identical behavior to the unlabeled esomeprazole throughout the analytical process, including extraction, chromatography, and ionization.
This analogous behavior is crucial. During sample preparation, any loss of the analyte (esomeprazole) will be mirrored by a proportional loss of the internal standard (this compound). Similarly, in the mass spectrometer, any variation in ionization efficiency will affect both molecules to a similar extent. By adding a known concentration of this compound to the sample at the beginning of the workflow, it serves as a reliable reference to correct for these potential sources of error, ensuring accurate quantification of the target analyte.
A key characteristic of a deuterated internal standard is that it should co-elute with the compound being quantified. This means both esomeprazole and this compound will have virtually the same retention time during chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are readily distinguishable by the mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of esomeprazole using a deuterated internal standard, compiled from various validated bioanalytical methods.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Esomeprazole | 346.1 | 198.0, 198.3 | Positive |
| Omeprazole-d3 | 349.0, 349.20 | 197.9, 198.0 | Positive |
| This compound | 349.1, 349.3 | 198.1, 198.3 | Positive |
Data compiled from multiple sources.
Table 2: Method Validation Parameters
| Parameter | Esomeprazole |
| Linearity Range | 5.0 - 2000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9989 |
| Intra-day Precision (% RSD) | 1.6 to 2.3 % |
| Inter-day Precision (% RSD) | 2.0 to 2.2 % |
| Accuracy | 97.9 to 100.7 % |
| Extraction Recovery | 80 to 105 % |
Data compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound (or omeprazole-d3) as an internal standard for the quantification of esomeprazole in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting esomeprazole and its internal standard from plasma samples.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS protocol for the analysis of esomeprazole.
-
Liquid Chromatography:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Esomeprazole: m/z 346.1 → 198.0
-
Omeprazole-d3: m/z 349.0 → 197.9
-
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Logical workflow of this compound as an internal standard.
Caption: A typical experimental workflow for esomeprazole quantification.
Commercial suppliers and availability of Esomeprazole-d3.
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Esomeprazole-d3, a deuterated analog of the widely used proton pump inhibitor. This document details its commercial availability, analytical methodologies, and the biochemical pathways it influences.
Commercial Suppliers and Availability
This compound is available from a range of commercial suppliers, primarily as a reference standard for analytical and research purposes. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedchemExpress | This compound | HY-17021S1 | 99.71% (HPLC) | 99.2% | 1mg, 5mg, 10mg |
| Simson Pharma | Esomeprazole D3 | E030011 | Certificate of Analysis available upon request | - | Inquire for details |
| LGC Standards | This compound Sodium | TRC-E668302 | >95% (HPLC) | 99.9% | Inquire for details |
| AbMole BioScience | This compound sodium | M55502 | ≥98.0% | - | 1mg |
| Pharmaffiliates | This compound | PA STI 089663 | Certificate of Analysis available upon request | - | Inquire for details |
| Aladdin | This compound sodium | E757955 | - | - | 1mg |
| Veeprho | This compound | - | Certificate of Analysis available upon request | - | Inquire for details |
| Alentris Research | Esomeprazole D3 | ALN-E001D02 | - | - | Inquire for details |
| Clinivex | This compound | - | - | - | Inquire for details |
Mechanism of Action: Inhibition of the Gastric Proton Pump
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It acts by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[1] This covalent binding inhibits the final step in the production of gastric acid.[1] The deuteration in this compound makes it a valuable internal standard in pharmacokinetic studies to precisely quantify the active drug in biological samples.[2]
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the inhibitory action of Esomeprazole.
Caption: Signaling pathway of gastric acid secretion and inhibition by Esomeprazole.
Experimental Protocols
Synthesis of this compound
For a specific synthesis, researchers would likely need to adapt existing protocols for Esomeprazole synthesis by incorporating a deuterated precursor, such as a deuterated 5-methoxy-2-mercaptobenzimidazole. The synthesis would then proceed with the condensation with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride followed by asymmetric oxidation to yield the (S)-enantiomer.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Esomeprazole Analysis
Several HPLC methods have been developed for the analysis of Esomeprazole in pharmaceutical formulations. A common approach is reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate and sodium hydroxide, pH 6.8) and acetonitrile in a ratio of approximately 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Retention Time: The retention time for Esomeprazole is typically around 3.2 minutes under these conditions.
-
Internal Standard: For quantitative analysis, an internal standard such as omeprazole can be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Esomeprazole Quantification in Biological Samples
LC-MS/MS provides a highly sensitive and specific method for quantifying Esomeprazole in biological matrices like plasma, often using this compound as an internal standard.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., X-Bridge C18, 3.5 µm, 4.6 x 50 mm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of 5mM ammonium formate (pH 9.2) and acetonitrile (65:35 v/v).
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esomeprazole: m/z 346.1 → 198.3
-
This compound (Internal Standard): m/z 349.20 → 198.0
-
-
Sample Preparation: Protein precipitation is a common method for extracting Esomeprazole and its deuterated internal standard from plasma samples.
Logical Workflow for Analysis
The following diagram outlines a typical workflow for the quantitative analysis of Esomeprazole in a research setting, utilizing this compound as an internal standard.
Caption: Workflow for quantitative analysis of Esomeprazole using this compound.
References
- 1. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. US7786309B2 - Process for the preparation of esomeprazole and salts thereof - Google Patents [patents.google.com]
- 4. CN105085487A - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Esomeprazole-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential analytical data and methodologies required for the robust evaluation of Esomeprazole-d3, a deuterated analog of Esomeprazole. This compound is a proton pump inhibitor used in clinical and research settings, often as an internal standard in pharmacokinetic studies. Ensuring its chemical purity and isotopic enrichment is paramount for accurate and reproducible results. This document outlines the key parameters found on a Certificate of Analysis (CofA) and details the experimental protocols for its purity assessment.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CofA.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S |
| Molecular Weight | 348.43 g/mol |
| Appearance | White to Light Brown Solid, or Light yellow to yellow (Solid)[1][2] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[2] |
Table 2: Analytical Data
| Test | Specification | Typical Value |
| Purity (HPLC) | >95% | 98.1% - 99.71%[1][3] |
| Isotopic Enrichment/Purity | >95% | 99.2% - 99.9%[1][2] |
| Enantiomeric Excess | Not always specified | 100.0%[1] |
| Optical Rotation | Not always specified | -159.6° (C=0.96 g/mL, CHCl₃, 20°C, 589nm)[1] |
| ¹H NMR Spectrum | Consistent with structure | Conforms[1] |
| Mass Spectrometry (MS) | Consistent with structure | Conforms[1] |
| Elemental Analysis | Conforms to theoretical values | %C: 53.41, %H: 5.11, %N: 10.62[2] |
Purity Assessment: Experimental Protocols
The determination of this compound purity and the quantification of its impurities are primarily achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities, including its corresponding R-enantiomer and related substances like omeprazole N-oxide.[4][5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., YMC C18, 150 mm × 4.6 mm, 3 μm particle size).[4] For enantiomeric purity, a chiral column such as Nucleocel Alpha S is employed.[5]
-
Mobile Phase: The composition of the mobile phase is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent.
-
For general purity, a mixture of a phosphate buffer (e.g., 0.006 M monobasic sodium phosphate and 0.032 M anhydrous dibasic sodium phosphate, pH adjusted to 7.6) and acetonitrile is often used.[6] A typical ratio is 75:25 (v/v) buffer to acetonitrile.[4]
-
For enantiomeric separation, a mobile phase of ethanol and hexane (e.g., 70:30, v/v) is utilized with a chiral column.[5]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Detection is commonly performed at 280 nm or 302 nm.[4][5]
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase itself. The solution is then filtered through a 0.45 µm filter before injection.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for the highly sensitive quantification of this compound, particularly in biological matrices. This compound itself is frequently used as an internal standard in LC-MS/MS methods for the quantification of Esomeprazole.[8][9]
Experimental Protocol:
-
LC System: Similar to the HPLC setup described above.
-
MS Detector: A tandem mass spectrometer (MS/MS) is typically used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Esomeprazole.
-
Data Analysis: The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the identity of this compound and any impurities.
Mechanism of Action: Signaling Pathway
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion.[10][11] It achieves this by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[10][12]
Caption: Mechanism of action of Esomeprazole.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of an this compound sample.
Caption: Workflow for this compound purity analysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.lgcstandards.com [assets.lgcstandards.com]
- 3. esschemco.com [esschemco.com]
- 4. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-integration.org [bio-integration.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Isotopic Labeling and Stability of Deuterium in Esomeprazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Esomeprazole with deuterium to form Esomeprazole-d3, with a core focus on the stability of the deuterium label. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of deuterated Esomeprazole in their studies.
Introduction to Isotopic Labeling and Deuterated Drugs
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms of a molecule with their isotopes, the labeled molecule can be distinguished from the unlabeled form. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in drug development to create "heavy" drugs.
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites.
Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that reduces gastric acid secretion. This compound is a deuterated analog of Esomeprazole, where three hydrogen atoms on the benzimidazole ring have been replaced with deuterium. Its primary application is as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Esomeprazole in biological samples through mass spectrometry.
Isotopic Labeling of this compound
The isotopic labeling of Esomeprazole to yield this compound involves the introduction of three deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring. The IUPAC name for this compound is (S)-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,6,7-d3.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the synthesis of the deuterated thioether precursor followed by asymmetric oxidation.
Step 1: Synthesis of the Deuterated Thioether Precursor
The synthesis of the deuterated thioether precursor, 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole-4,6,7-d3, can be achieved by reacting 2-mercapto-5-methoxy-1H-benzimidazole-4,6,7-d3 with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The key challenge lies in the preparation of the deuterated benzimidazole intermediate. This can be accomplished through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of the non-deuterated 2-mercapto-5-methoxy-1H-benzimidazole using a deuterium source like deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).
Step 2: Asymmetric Oxidation
The deuterated thioether precursor is then asymmetrically oxidized to the corresponding sulfoxide, this compound. This is a critical step to ensure the correct stereochemistry ((S)-enantiomer). A common method for this transformation is the use of a chiral titanium complex, such as one formed from titanium(IV) isopropoxide and a chiral tartrate derivative like (S,S)-diethyl tartrate, in the presence of an oxidizing agent like cumene hydroperoxide.
Quantitative Data on this compound
The quality of this compound is critical for its use as an internal standard. The following tables summarize typical quantitative data obtained from Certificates of Analysis for commercially available this compound.
Table 1: Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Result (Supplier 1) | Result (Supplier 2) |
| Isotopic Enrichment | ≥ 98% | 99.2% | 99.9% |
| d₀ Content | Report | 0.04% | Not Reported |
| d₁ Content | Report | 0.06% | Not Reported |
| d₂ Content | Report | 0.00% | Not Reported |
| d₃ Content | Report | 99.90% | Not Reported |
Table 2: Chemical Purity and Identity of this compound
| Parameter | Method | Specification | Result (Supplier 1) | Result (Supplier 2) |
| Chemical Purity | HPLC | ≥ 98% | 99.71% | 100.00% |
| Mass Spectrum | MS | Conforms to structure | Consistent | Conforms |
| ¹H NMR Spectrum | NMR | Conforms to structure | Consistent | Conforms |
| Optical Rotation | Polarimetry | Report | -159.6° (c=0.96 in CHCl₃) | Not Reported |
Stability of the Deuterium Label in this compound
A critical consideration for any deuterated compound is the stability of the deuterium label. The C-D bonds on the aromatic benzimidazole ring of this compound are generally stable. However, it is essential to assess their stability under various stress conditions to ensure that no significant H/D exchange occurs, which could compromise its use as an internal standard.
Experimental Protocol: Forced Degradation Study and H/D Exchange Monitoring
This protocol outlines a forced degradation study to assess the chemical stability of this compound and to specifically monitor the stability of the deuterium label using LC-MS.
Objective: To evaluate the stability of this compound and the integrity of its deuterium labels under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Water (HPLC grade)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in methanol.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
-
-
Sample Preparation for LC-MS Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples (including the control) to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
-
-
LC-MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to a suitable value (e.g., 9.0, as Esomeprazole is more stable at higher pH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Esomeprazole and its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the expected m/z of this compound ([M+H]⁺ ≈ 349.1) and its potential non-deuterated counterpart ([M+H]⁺ ≈ 346.1). Analyze the full scan mass spectra of the peak corresponding to this compound to determine the isotopic distribution (d₀, d₁, d₂, d₃).
-
-
Data Evaluation:
-
Chemical Stability: Calculate the percentage degradation of this compound by comparing the peak area in the stressed samples to the control sample.
-
Label Stability: Compare the isotopic distribution of the this compound peak in the stressed samples with that of the control sample. A significant increase in the relative abundance of the d₀, d₁, or d₂ ions would indicate H/D exchange and thus, instability of the deuterium label.
Visualizations
Caption: Synthesis and stability assessment workflow for this compound.
Caption: Rationale for the use of deuterated Esomeprazole.
Conclusion
This compound is a valuable tool for researchers, primarily serving as a high-fidelity internal standard for the quantification of Esomeprazole. The deuterium labels on the benzimidazole ring are generally stable under typical analytical and physiological conditions. However, as outlined in this guide, it is imperative for researchers to perform their own stability assessments, particularly when the compound is subjected to harsh conditions. The provided experimental protocols offer a framework for conducting such studies, ensuring the reliability of data generated using this compound. Understanding the synthesis, quantitative characteristics, and stability of this compound is essential for its proper application in drug development and research.
The Strategic Advantage of Deuterated Esomeprazole in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy, precision, and robustness is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for achieving these objectives, and among these, deuterated analogs are frequently employed. This technical guide provides an in-depth exploration of the advantages of using deuterated esomeprazole as an internal standard in bioanalytical methods. Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a deuterated form of a closely related compound, such as omeprazole-d3, offers significant benefits in mitigating analytical variability.
The primary advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, the deuterated standard can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data.[2]
Core Advantages in Bioanalysis
The incorporation of a deuterated internal standard, such as omeprazole-d3 for the analysis of esomeprazole, offers several key advantages that enhance the quality and reliability of bioanalytical data.
Mitigation of Matrix Effects
Biological matrices like plasma and urine are complex mixtures containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in LC-MS/MS assays. Because the deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects.[2] By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, resulting in more accurate quantification.
Correction for Sample Preparation Variability
Bioanalytical methods often involve multiple sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Each of these steps can introduce variability in the recovery of the analyte. A deuterated internal standard, when added to the sample at the beginning of the workflow, undergoes the same extraction and processing steps as the analyte. Any loss of analyte during this process is mirrored by a proportional loss of the internal standard, allowing the analyte-to-internal standard ratio to remain constant and ensuring accurate quantification despite variations in recovery.
Improved Precision and Accuracy
The ability of a deuterated internal standard to compensate for various sources of error throughout the analytical process leads to a significant improvement in the precision and accuracy of the method. This is reflected in lower relative standard deviations (%RSD) for quality control samples and a closer agreement between measured and nominal concentrations.
Quantitative Data Summary
The following tables summarize the validation parameters of an LC-MS/MS method for the quantification of esomeprazole in human plasma using omeprazole-d3 as an internal standard. This data highlights the high degree of precision and accuracy achievable with this approach.
Table 1: Linearity of Esomeprazole in Human Plasma [3][4]
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | % CV | % Accuracy |
| 5.0 | 4.9 ± 0.05 | 1.0 | 98.6 |
| 10.0 | 10.1 ± 0.1 | 1.0 | 101.0 |
| 50.0 | 50.5 ± 0.5 | 1.0 | 101.0 |
| 100.0 | 101.2 ± 0.9 | 0.9 | 101.2 |
| 200.0 | 201.8 ± 3.6 | 1.8 | 100.9 |
| 400.0 | 402.2 ± 10.6 | 2.7 | 100.6 |
| 800.0 | 795.4 ± 19.1 | 2.4 | 99.4 |
| 1200.0 | 1181.5 ± 26.0 | 2.2 | 98.5 |
| 1600.0 | 1604.7 ± 30.2 | 1.9 | 100.3 |
| 2000.0 | 1990.2 ± 41.8 | 2.1 | 99.5 |
SD: Standard Deviation, CV: Coefficient of Variation
Table 2: Precision and Accuracy of Esomeprazole Quality Control Samples [3][4]
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean ± SD | %CV | ||
| LLOQ | 5.0 | 4.9 ± 0.1 | 2.0 |
| LQC | 15.0 | 14.7 ± 0.3 | 2.0 |
| MQC | 700.0 | 704.9 ± 10.6 | 1.5 |
| HQC | 1400.0 | 1370.6 ± 22.0 | 1.6 |
QC: Quality Control, Conc.: Concentration, LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
A detailed methodology for the quantification of esomeprazole in human plasma using a deuterated internal standard is provided below.
Preparation of Stock and Working Solutions[3][4]
-
Stock Solutions: Prepare individual stock solutions of esomeprazole (100.0 µg/mL) and omeprazole-d3 (100.0 µg/mL) in methanol.
-
Internal Standard Spiking Solution: Dilute the omeprazole-d3 stock solution with 20% methanol to a final concentration of 250.0 ng/mL.
-
Calibration Standards and Quality Control Samples: Prepare working solutions of esomeprazole by serial dilution of the stock solution. Spike these working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and quality control samples.
Sample Preparation: Protein Precipitation[3][4]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard spiking solution (250.0 ng/mL omeprazole-d3) to all samples except the blank.
-
Vortex the samples for 10 seconds.
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions[3][4]
-
LC System: Agilent 1200 series HPLC or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Esomeprazole: m/z 346.1 → 198.0
-
Omeprazole-d3: m/z 349.0 → 197.9
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of esomeprazole using a deuterated internal standard.
Caption: Bioanalytical workflow for esomeprazole quantification.
The Principle of Isotope Dilution
This diagram illustrates the fundamental principle of how a deuterated internal standard compensates for variations in sample processing and instrument response.
Caption: Isotope dilution principle.
Conclusion
The use of deuterated esomeprazole (or a close structural analog like omeprazole-d3) as an internal standard provides a robust and reliable approach for its quantification in biological matrices. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure effective compensation for matrix effects and variability in sample preparation, leading to superior accuracy and precision in LC-MS/MS bioanalysis. The quantitative data and experimental protocols presented in this guide underscore the significant advantages of this methodology, making it an indispensable tool for researchers, scientists, and drug development professionals in generating high-quality bioanalytical data for esomeprazole.
References
Methodological & Application
Application Note: UPLC-MS/MS Protocol for Quantifying Esomeprazole with a d3-Standard
Abstract
This application note provides a detailed protocol for the quantification of Esomeprazole in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Esomeprazole-d3, to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and throughput. The use of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the quantitative results.
Materials and Methods
Reagents and Chemicals
-
Esomeprazole magnesium hydrate (Reference Standard)
-
This compound sodium salt (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether
-
Ethyl acetate
-
Milli-Q water
-
Human plasma (K2-EDTA)
Instrumentation
-
Waters ACQUITY UPLC™ System
-
Waters Micromass Quattro micro API™ Tandem Mass Spectrometer
-
Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm x 50 mm)
-
Nitrogen generator
Preparation of Standard and Quality Control Solutions
Stock solutions of Esomeprazole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol:water (70:30, v/v) mixture to achieve concentrations ranging from 0.1 ng/mL to 2000 ng/mL.[1] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
3.1.1. Protein Precipitation (PPT) Protocol
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound at 20 ng/mL).[2]
-
Vortex the mixture for 60 seconds to precipitate proteins.[2]
-
Centrifuge at 13,300 rpm for 10 minutes.[2]
-
Transfer 50 µL of the supernatant and dilute with 200 µL of a 2:8 (v/v) mixture of acetonitrile and 0.1% ammonium hydroxide in water.[2]
-
Inject the final solution into the UPLC-MS/MS system.
3.1.2. Liquid-Liquid Extraction (LLE) Protocol
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an 80:20 (v/v) mixture of methyl tert-butyl ether and ethyl acetate.[1]
-
Vortex for 10 minutes.[1]
-
Centrifuge at 5000 g for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract with 200 µL of the mobile phase.[1]
-
Inject an aliquot into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
3.2.1. UPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)[3] |
| Mobile Phase A | 0.2% Formic acid in acetonitrile[2] |
| Mobile Phase B | 10 mmol/L Ammonium formate and 0.1% ammonium hydroxide in deionized water[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 35.0°C[4] |
| Autosampler Temp. | 10.0°C[4] |
| Run Time | 4.5 minutes[2] |
A gradient elution program is recommended for optimal separation.
3.2.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.50 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 500°C[1] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Esomeprazole | 346.1[1][5] | 198.1[1][5] | 21[1] | 14[1] |
| This compound | 349.1[5] | 198.1[3][5] | - | - |
Data Presentation and Performance Characteristics
The method was validated according to established guidelines.[6]
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Esomeprazole | 0.2 - 200[2] | > 0.99[7] | 0.2[2] |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 0.4[2] | < 15 | < 15 | 85 - 115 |
| MQC | 16[2] | < 15 | < 15 | 85 - 115 |
| HQC | 160[2] | < 15 | < 15 | 85 - 115 |
Acceptance criteria for precision (%CV) is ≤15% and for accuracy is within ±15% of the nominal value.[2]
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Esomeprazole | 88.1 - 96.7[2] | Not Significant[2] |
Visualizations
Caption: Experimental workflow for Esomeprazole quantification.
References
- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. payeshdarou.ir [payeshdarou.ir]
Application Note: High-Efficiency Liquid-Liquid Extraction of Esomeprazole and Esomeprazole-d3 from Human Plasma for Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Esomeprazole and its deuterated internal standard, Esomeprazole-d3, from human plasma samples. The subsequent analysis is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and reliable liquid-liquid extraction method for the simultaneous determination of Esomeprazole and its deuterated internal standard, this compound, in human plasma. The use of a deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.
The described protocol is optimized for high recovery and minimal matrix interference, making it suitable for high-throughput bioanalysis.
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the extraction and analysis of Esomeprazole and this compound.
Materials and Reagents
-
Esomeprazole reference standard
-
This compound internal standard (IS)
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Milli-Q or deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
-
Pipettes and tips
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the requisite amounts of Esomeprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of combined working stock solutions of Esomeprazole by serial dilution of the stock solution with a methanol:water (70:30, v/v) mixture to achieve concentrations ranging from 0.1 ng/mL to 2000 ng/mL.[1]
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 250 ng/mL.
-
Sample Preparation and Liquid-Liquid Extraction Protocol
-
Sample Thawing: Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Aliquoting: Pipette 50 µL of each plasma sample, standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to each tube (except for blank plasma samples).
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (3:2, v/v) to each tube.[2]
-
Vortexing for Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 12 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions
-
Chromatographic Column: Xbridge C18, 50 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mobile phase composed of 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies employing the described liquid-liquid extraction protocol.
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 2000.0 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.9989 | [3] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [3] |
| Extraction Recovery (Esomeprazole) | 80 - 105% | [2] |
| Intra-day Precision (%RSD) | 1.6 - 2.3% | [3] |
| Inter-day Precision (%RSD) | 2.0 - 2.2% | [3] |
| Intra-day Accuracy | 97.9 - 100.7% | [3] |
| Inter-day Accuracy | 98.0 - 99.3% | [3] |
Mandatory Visualizations
Liquid-Liquid Extraction Workflow
Caption: Workflow for the liquid-liquid extraction of Esomeprazole.
Analytical Method Logical Flow
Caption: Logical flow of the bioanalytical method.
References
- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for Esomeprazole Analysis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed solid-phase extraction (SPE) protocol for the quantitative analysis of Esomeprazole in biological matrices, particularly human plasma. The information is compiled from validated analytical methods to ensure reliability and reproducibility in a research and development setting.
Introduction
Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Esomeprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note details a robust SPE method using C18 cartridges for the extraction of Esomeprazole from human plasma prior to chromatographic analysis.
Experimental Protocol: Solid-Phase Extraction of Esomeprazole from Human Plasma
This protocol is based on a validated method for the simultaneous determination of Esomeprazole and Pantoprazole in human plasma using RP-HPLC-MS/MS.[1]
Materials:
-
C18 SPE Cartridges (500 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human Plasma Samples
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE columns with 1 mL of methanol followed by 1 mL of water.[1] Ensure the sorbent bed does not go dry during this step.
-
-
Sample Loading:
-
Spike plasma samples with a known concentration of an appropriate internal standard (e.g., Pantoprazole).[1]
-
Load the pre-treated plasma sample onto the conditioned C18 SPE column.
-
-
Washing:
-
Wash the loaded column with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of 10% methanol in water to remove non-polar contaminants.[1]
-
-
Elution:
-
Elute the analytes (Esomeprazole and internal standard) from the column with 1 mL of methanol.[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for the subsequent chromatographic analysis (e.g., a mixture of water and methanol).[1]
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from various validated methods for Esomeprazole analysis that utilize solid-phase extraction or other sample preparation techniques.
Table 1: Linearity and Limit of Quantification
| Analyte | Matrix | Concentration Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| Esomeprazole | Human Plasma | 0.5 - 2000 ppb | > 0.99 | 500 ppt | [1] |
| Esomeprazole | Human Plasma | 5.0 - 450 ng/mL | > 0.999 | 5.0 ng/mL | [2] |
| Esomeprazole | Rabbit Plasma | 0.01 - 2.5 µg/mL | 0.999 | 0.0309 µg/mL | [3] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Quality Control Levels | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Esomeprazole | Human Plasma | Not Specified | 90 - 110% | < 15% | [1] |
| Esomeprazole | Rabbit Plasma | Not Specified | > 90% | < 1% | [3] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Esomeprazole | Rabbit Plasma | Not Specified | > 95.3% | [3] |
| Esomeprazole | Human Plasma | Liquid-Liquid Extraction | 101.61% | [4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for Esomeprazole analysis.
Caption: Solid-Phase Extraction Workflow for Esomeprazole Analysis.
References
Application Note: High-Throughput Analysis of Esomeprazole-d3 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The use of a stable isotope-labeled internal standard, such as Esomeprazole-d3, is crucial for accurate quantification of esomeprazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the detection and quantification of this compound in human plasma, which is essential for pharmacokinetic and bioequivalence studies. The methodology outlined here is based on established and validated procedures, ensuring sensitivity, specificity, and reproducibility.
Experimental Protocols
2.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting esomeprazole and its deuterated internal standard from plasma samples.[1][2][3][4]
Materials:
-
Human plasma samples
-
This compound working solution (as internal standard)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifuge the tubes at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Dilute the supernatant with 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
The sample is now ready for injection into the LC-MS/MS system.
2.2. Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column.[1][2][5][6][7]
Instrumentation and Conditions:
-
Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[1][4]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 4.0 minutes[1]
2.3. Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[1][2][4][5][6][9]
Instrumentation and Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole instrument or equivalent[1][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][2][4][5][6][9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Esomeprazole and this compound.
Table 1: Mass Spectrometry MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Esomeprazole | 346.1 | 198.0 | 45 | 14 |
| This compound | 349.2 | 198.1 | 45 | 14 |
Data compiled from multiple sources indicating common transitions and optimized parameters.[1][2][3][4][6][9]
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[1][4][8] |
| Mobile Phase | 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[1][4] |
| Flow Rate | 0.6 mL/min[1][2][4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Retention Time | ~2.7 min[1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in plasma.
Key Mass Spectrometry Parameter Relationships
Caption: Logical flow of mass spectrometry parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpps.com [wjpps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of esomeprazole in rabbit plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.prweb.vn]
- 6. researchgate.net [researchgate.net]
- 7. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Esomeprazole in Human Plasma using Esomeprazole-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Esomeprazole in human plasma using a stable isotope-labeled internal standard, Esomeprazole-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies or therapeutic drug monitoring.
Introduction
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] Accurate quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2] This document outlines the key MRM transitions for Esomeprazole and this compound and provides a comprehensive experimental protocol for their analysis.
Multiple Reaction Monitoring (MRM) Transitions
The selectivity and sensitivity of the LC-MS/MS method are achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The protonated precursor ions ([M+H]+) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[3]
The primary MRM transitions for Esomeprazole and its deuterated internal standard, this compound, are summarized below. These transitions are monitored in positive electrospray ionization (ESI+) mode.
Table 1: MRM Transitions for Esomeprazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Esomeprazole | 346.1[4][5][6] | 198.0[4][6], 198.1[7][8][9], 198.3[5][10] | Positive |
| This compound | 349.0[4][6], 349.1, 349.2[5][7], 349.3[10] | 197.9[4][6], 198.0[5], 198.1[7], 198.3[10] | Positive |
Mass Spectrometry Parameters
Optimal mass spectrometer parameters are crucial for achieving the desired sensitivity and specificity. The following table provides typical parameters that can be used as a starting point for method development. These may require further optimization based on the specific instrument used.
Table 2: Typical Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[8] |
| Source Temperature | 150 °C[8] |
| Desolvation Temperature | 500 °C[6][8] |
| Declustering Potential (DP) | 45 V[6] |
| Entrance Potential (EP) | 10 V[6] |
| Collision Energy (CE) | 20 V[6] |
| Collision Cell Exit Potential (CXP) | 10 V[6] |
| Nebulizer Gas | 40 psi[6] |
| Heater Gas | 30 psi[6] |
| Curtain Gas | 20 psi[6] |
| CAD Gas | 3 psi[6] |
Experimental Protocol
This protocol describes the preparation of plasma samples and the subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Esomeprazole reference standard
-
This compound internal standard[2]
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
Sample Preparation (Protein Precipitation)
-
Spiking: To 50 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.
-
Precipitation: Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the mixture for 60 seconds to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 200 µL of a solution of acetonitrile and 0.1% ammonium hydroxide in water (2:8, v/v).[7]
-
Injection: Inject an appropriate volume of the final diluted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is critical to resolve Esomeprazole from potential interferences in the plasma matrix.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Xbridge C18, 50 x 4.6 mm, 5 µm[4] or equivalent |
| Mobile Phase A | 5mM Ammonium formate (pH 9.0)[4] or 2 mM Ammonium formate in water[8] |
| Mobile Phase B | Acetonitrile[4][8] |
| Gradient | Isocratic: 70% A : 30% B[4] or a suitable gradient |
| Flow Rate | 0.6 mL/min[4][5] |
| Column Temperature | 40 °C[7][8][9] |
| Injection Volume | 2 µL[8] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Esomeprazole in human plasma.
Caption: Workflow for Esomeprazole analysis.
Conclusion
The described LC-MS/MS method using multiple reaction monitoring provides a sensitive, selective, and reliable approach for the quantification of Esomeprazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers to implement this method in their laboratories for various applications in drug development and clinical research. The provided parameters for both liquid chromatography and mass spectrometry can be used as a robust starting point for method optimization.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. veeprho.com [veeprho.com]
- 3. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpps.com [wjpps.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Esomeprazole-d3 in Human Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting human bioequivalence studies of Esomeprazole formulations using Esomeprazole-d3 as an internal standard. This document is intended to guide researchers through the critical stages of study design, experimental execution, and data analysis.
Introduction to Esomeprazole and Bioequivalence Studies
Esomeprazole is the S-isomer of omeprazole and a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely prescribed for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Bioequivalence studies are essential for the development of generic formulations to ensure that they are therapeutically equivalent to the reference listed drug.[3][4][5] These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference products in healthy human subjects.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of Esomeprazole in biological matrices like human plasma.[6] this compound exhibits similar physicochemical properties to Esomeprazole but is distinguishable by mass spectrometry, allowing for precise correction of any variability during sample preparation and analysis.
Mechanism of Action of Esomeprazole
Esomeprazole is a prodrug that is activated in the acidic environment of the gastric parietal cells.[4] It works by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, which is the final step in the pathway of gastric acid secretion.[1][2][3][4] This inhibition leads to a significant and prolonged reduction in both basal and stimulated gastric acid production.
Pharmacokinetic Profile of Esomeprazole
-
Absorption : Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 3.5 hours.[1] The absolute bioavailability increases with repeated dosing, from about 50-64% after a single dose to 68-89% at steady state.[3][4]
-
Distribution : It is highly bound to plasma proteins (approximately 97%).[4]
-
Metabolism : Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, into inactive metabolites.[1][4]
-
Excretion : The metabolites are mainly excreted in the urine. The elimination half-life is relatively short, around 1 to 1.5 hours.[3]
Application Notes: Bioequivalence Study Design
A typical bioequivalence study for Esomeprazole is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult volunteers.[1][4] Studies are often conducted under both fasting and fed conditions as food can affect the absorption of Esomeprazole.[3]
Key Design Considerations:
-
Study Population : Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years, with a body mass index (BMI) within a normal range.[2]
-
Washout Period : A sufficient washout period, generally at least 7 days, should be implemented between the two treatment periods to ensure complete elimination of the drug from the body.[1]
-
Standardization : Meals and fluid intake should be standardized throughout the study to minimize variability.[1]
-
Blood Sampling : A frequent blood sampling schedule is required to accurately characterize the plasma concentration-time profile of Esomeprazole, especially around the expected Tmax.[1][3]
Protocols
Protocol 1: Human Bioequivalence Study
1. Subject Recruitment and Screening:
-
Obtain written informed consent from all participants.[2][3]
-
Conduct a thorough medical history review, physical examination, and clinical laboratory tests (hematology, biochemistry, urinalysis) to ensure subjects are in good health.[2][3]
-
Exclude subjects with a history of clinically significant diseases, drug allergies, or those who have recently participated in other clinical trials.[2]
2. Study Conduct:
-
Subjects are admitted to the clinical facility the evening before dosing.
-
A 10-hour overnight fast is required before drug administration.[4]
-
In the morning, a single oral dose of the test or reference Esomeprazole formulation is administered with a standardized volume of water (e.g., 240 mL).[1]
-
For fed studies, a standardized high-fat, high-calorie breakfast is consumed 30 minutes prior to dosing.[4]
-
Standardized meals are provided at specified times post-dose (e.g., 4 and 10 hours).[1][4]
3. Blood Sample Collection:
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).[3]
-
A typical sampling schedule includes a pre-dose sample (0 hour) and multiple post-dose samples at intervals such as 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours.[1]
-
Plasma is separated by centrifugation and stored at -70°C or lower until analysis.[2]
Protocol 2: Bioanalytical Method Using LC-MS/MS
1. Preparation of Standards and Internal Standard:
-
Prepare stock solutions of Esomeprazole and this compound in a suitable solvent (e.g., methanol).
-
Prepare working solutions of Esomeprazole for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare a working solution of this compound (internal standard).
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a small volume of plasma (e.g., 50-100 µL), add the this compound internal standard solution.[7]
-
Liquid-Liquid Extraction: Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).[7] Vortex mix and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]
-
Protein Precipitation: Alternatively, add a protein precipitating agent (e.g., acetonitrile or methanol).[1] Vortex mix and centrifuge. Collect the supernatant for analysis.
-
Reconstitute the dried extract or supernatant in the mobile phase.[7][8]
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass transitions for Esomeprazole and this compound.
-
4. Data Analysis:
-
Calculate the peak area ratios of Esomeprazole to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Esomeprazole in the plasma samples from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) for both the test and reference products using non-compartmental analysis.[3][9]
-
Perform statistical analysis on the log-transformed Cmax and AUC values. The 90% confidence intervals for the geometric mean ratios of the test to reference product should fall within the acceptance range of 80.00% to 125.00% for bioequivalence to be concluded.[1][3][4]
Quantitative Data from Bioequivalence Studies
The following tables summarize pharmacokinetic data from representative bioequivalence studies of Esomeprazole.
Table 1: Pharmacokinetic Parameters of Esomeprazole (20 mg) in Healthy Volunteers under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 425.07 ± 220.29 | 467.04 ± 228.53 | 87.92% - 104.36% |
| AUC0-t (ng·h/mL) | 1153.56 ± 746.72 | 1222.44 ± 758.19 | 87.82% - 101.45% |
| AUC0-∞ (ng·h/mL) | 1167.32 ± 760.77 | 1238.59 ± 775.71 | 87.99% - 101.54% |
| Tmax (h) | 2.25 ± 0.57 | 2.21 ± 0.71 | - |
| t1/2 (h) | 1.04 ± 0.40 | 1.01 ± 0.36 | - |
| Data compiled from studies.[1][3][10] |
Table 2: Pharmacokinetic Parameters of Esomeprazole (20 mg) in Healthy Volunteers under Fed Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | 80.53% - 94.95% |
| AUC0-t (ng·h/mL) | - | - | 87.46% - 97.26% |
| AUC0-∞ (ng·h/mL) | - | - | 87.46% - 97.17% |
| Data compiled from studies.[3] |
Table 3: Pharmacokinetic Parameters of Esomeprazole (40 mg) in Healthy Volunteers under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | 98.20% - 110.46% |
| AUC0-t (ng·h/mL) | - | - | 99.80% - 111.01% |
| AUC0-∞ (ng·h/mL) | - | - | 99.97% - 111.06% |
| Data compiled from studies.[4] |
Conclusion
The successful execution of a human bioequivalence study for Esomeprazole formulations relies on a robust study design, meticulous adherence to protocols, and a validated bioanalytical method. The use of this compound as an internal standard is a critical component of the bioanalytical workflow, ensuring the accuracy and reliability of the pharmacokinetic data. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of generic drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Bioequivalence Study of Esomeprazole in Healthy Adult Subjects Under Fasting Condition | MedPath [trial.medpath.com]
- 3. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. veeprho.com [veeprho.com]
- 7. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Esomeprazole and its Metabolites using a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions.[1] It is the S-isomer of omeprazole and primarily works by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1] Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, mainly through CYP2C19 to form 5-hydroxyomeprazole, and to a lesser extent by CYP3A4 to form esomeprazole sulfone.[2][3][4] Accurate quantification of esomeprazole and its primary metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This document provides a detailed protocol for the simultaneous quantification of esomeprazole, 5-hydroxyomeprazole, and esomeprazole sulfone in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (IS), Omeprazole-d3. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Metabolic Pathway of Esomeprazole
Esomeprazole undergoes extensive metabolism in the liver, primarily by the CYP2C19 and CYP3A4 isoenzymes. The major metabolites, 5-hydroxyomeprazole and esomeprazole sulfone, are pharmacologically inactive.[2]
References
Troubleshooting & Optimization
Addressing ion suppression in Esomeprazole-d3 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the quantification of Esomeprazole-d3 by LC-MS/MS.
Troubleshooting Guides
Problem: Low or inconsistent this compound signal intensity.
This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.
Initial Assessment Workflow
Caption: Troubleshooting workflow for low this compound signal.
Detailed Troubleshooting Steps:
1. Evaluate Sample Preparation:
-
Question: Is your current sample preparation method effectively removing matrix interferences?
-
Action: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2][3] These methods are generally more effective at removing phospholipids and other endogenous components that are major contributors to ion suppression.[2]
-
See Experimental Protocols section for detailed LLE and SPE methods.
2. Optimize Chromatographic Separation:
-
Question: Is this compound co-eluting with a region of significant matrix interference?
-
Action: Perform a post-column infusion experiment to identify the retention times where ion suppression is most severe.[4] To do this, continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of this compound indicate regions of ion suppression.[4]
-
Action: Adjust the chromatographic gradient or mobile phase composition to shift the retention time of this compound to a cleaner region of the chromatogram.[5] Consider using a different stationary phase to alter selectivity.
3. Assess Internal Standard Performance:
-
Question: Is the deuterated internal standard (IS) behaving identically to the analyte?
-
Action: While this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar ion suppression as the unlabeled analyte, this is not always perfect.[6] Verify that the peak shapes and retention times of this compound and any unlabeled esomeprazole are consistent across different samples. A slight difference in retention time can lead to differential ion suppression and inaccurate quantification.[7]
4. Review Mass Spectrometer Parameters:
-
Question: Are the MS source conditions optimized to minimize suppression?
-
Action: Experiment with source parameters such as capillary voltage, source temperature, and gas flows. Sometimes, adjusting these can improve the ionization efficiency of the target analyte relative to interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector.[8] This can result in poor sensitivity, inaccuracy, and poor reproducibility of your quantitative results.[1]
Q2: I'm using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: In theory, a stable isotope-labeled internal standard like this compound should co-elute with the unlabeled analyte and be affected by ion suppression to the same extent, thus providing accurate quantification. However, this correction is not always perfect. If there is a slight chromatographic separation between the deuterated and non-deuterated forms, they can be affected by different degrees of ion suppression, leading to inaccurate results.[6][7] It is crucial to verify that the analyte and internal standard peaks are chromatographically resolved and that their ratio remains constant in the presence of matrix.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: While protein precipitation is a simple and fast method, it is often the least effective at removing matrix components that cause ion suppression.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior for producing cleaner extracts and reducing ion suppression.[1][3] The choice between LLE and SPE may depend on the specific matrix and available resources.
Q4: How can I visually check for ion suppression in my assay?
A4: The most direct way is through a post-column infusion experiment as described in the troubleshooting guide. This will generate a chromatogram showing regions where the signal of your infused this compound standard is suppressed by the eluting components from a blank matrix injection.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on this compound Signal
| Sample Preparation Method | Relative Signal Intensity (%) | Percentage of Ion Suppression |
| Protein Precipitation (PPT) | 45% | 55% |
| Liquid-Liquid Extraction (LLE) | 85% | 15% |
| Solid-Phase Extraction (SPE) | 95% | 5% |
Note: This table provides illustrative data based on the general understanding that LLE and SPE are more effective at reducing matrix effects than PPT. Actual values will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to provide a cleaner sample extract compared to protein precipitation.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Detailed Steps:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the working solution of this compound internal standard.
-
Add 500 µL of methyl tert-butyl ether (or another suitable water-immiscible organic solvent).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
This method is a starting point and should be optimized for your specific instrumentation and matrix.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Esomeprazole) | m/z 346.1 -> 198.1 |
| MRM Transition (this compound) | m/z 349.1 -> 201.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: The specific m/z transitions for this compound may vary depending on the position of the deuterium labels. The transition provided is a common example.
References
- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpps.com [wjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability of Esomeprazole-d3 in acidic and basic conditions.
This technical support center provides comprehensive information on the stability of Esomeprazole-d3 under various conditions, addressing common questions and troubleshooting issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to Esomeprazole?
This compound is a deuterated form of Esomeprazole, where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies as an internal standard.
From a chemical stability perspective, the substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of chemical reactions, including degradation pathways, if the cleavage of this bond is a rate-determining step.[1][2][] Therefore, it is scientifically reasonable to expect this compound to exhibit comparable or slightly enhanced stability compared to its non-deuterated counterpart, Esomeprazole.
Due to the limited availability of direct forced degradation studies on this compound, the stability data for Esomeprazole is presented here as a close and reliable surrogate.
Q2: How stable is Esomeprazole in acidic conditions?
Esomeprazole is highly unstable in acidic environments.[4][5] It undergoes rapid degradation, which is a critical consideration for oral formulation development, often requiring enteric coating to protect the active pharmaceutical ingredient (API) from stomach acid.[4][5] Studies show significant degradation in acidic media like 0.1N HCl.[6]
Q3: What is the stability of Esomeprazole in basic conditions?
Esomeprazole demonstrates significantly greater stability in neutral to alkaline conditions compared to acidic conditions.[5][7] While some degradation can occur under strong basic conditions and elevated temperatures, it is considerably less pronounced than in acidic media.[6]
Q4: What are the known degradation products of Esomeprazole?
Forced degradation studies have identified several degradation products of Esomeprazole under various stress conditions, including acidic, basic, oxidative, and photolytic stress. Some of the identified impurities include sulfone and sulfide derivatives.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound standard solution. | The solution was prepared in an acidic solvent or stored at a low pH. | Prepare stock and working solutions in a neutral or slightly alkaline buffer (pH > 7). Store solutions at recommended temperatures and protect from light. |
| Inconsistent results in stability studies. | Fluctuation in pH of the test medium. Inadequate control of temperature. | Ensure the pH of the stress condition medium is stable throughout the experiment. Use a calibrated and stable incubator or water bath. |
| Appearance of unknown peaks in chromatograms. | Formation of new degradation products. Contamination of the sample or mobile phase. | Conduct peak purity analysis to characterize the new peaks. If necessary, use mass spectrometry for identification. Ensure proper cleaning of equipment and use high-purity solvents. |
| Low recovery of this compound from the sample matrix. | Adsorption of the analyte to container surfaces. Inefficient extraction procedure. | Use silanized glassware or polypropylene containers. Optimize the extraction method by adjusting solvent polarity, pH, and extraction time. |
Quantitative Stability Data
The following tables summarize the degradation of Esomeprazole under forced acidic and basic conditions as reported in various studies. This data serves as a strong proxy for the expected stability of this compound.
Table 1: Degradation of Esomeprazole in Acidic Conditions
| Acidic Condition | Temperature | Duration | Degradation (%) | Reference |
| 0.1N HCl | 60°C | 120 min | ~2% | [6] |
| 0.05M HCl | Not Specified | 2 hrs | ~4.8% | [4] |
| 0.03N HCl | Room Temp. | 1 min | Not specified, but susceptible | [10] |
Table 2: Degradation of Esomeprazole in Basic Conditions
| Basic Condition | Temperature | Duration | Degradation (%) | Reference |
| 0.1N NaOH | 60°C | 120 min | ~2.5% | [6] |
| 0.1M NaOH | 80°C | 2 hrs | ~6.8% | [4] |
| 5N NaOH | 80°C | 1 hr | Not specified, but susceptible | [10] |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation of Acidic Solution: Prepare a 0.1N solution of hydrochloric acid (HCl).
-
Sample Preparation: Accurately weigh and dissolve Esomeprazole or this compound in a suitable solvent to a known concentration.
-
Stress Condition: Add the sample solution to the 0.1N HCl solution and maintain the mixture at 60°C in a water bath for 120 minutes.
-
Neutralization: After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1N sodium hydroxide (NaOH).
-
Analysis: Dilute the final solution to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Conditions
-
Preparation of Basic Solution: Prepare a 0.1N solution of sodium hydroxide (NaOH).
-
Sample Preparation: Accurately weigh and dissolve Esomeprazole or this compound in a suitable solvent to a known concentration.
-
Stress Condition: Add the sample solution to the 0.1N NaOH solution and maintain the mixture at 60°C in a water bath for 120 minutes.
-
Neutralization: After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1N hydrochloric acid (HCl).
-
Analysis: Dilute the final solution to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Analytical Method: Representative RP-HPLC Conditions
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or borate buffer at a neutral or slightly alkaline pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 301 nm)
-
Column Temperature: 30°C
Visualizations
Signaling Pathway of Esomeprazole
Caption: Mechanism of action of Esomeprazole in inhibiting the gastric proton pump.
Experimental Workflow for Stability Studies
Caption: General workflow for conducting forced degradation stability studies.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. longdom.org [longdom.org]
- 6. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iajps.com [iajps.com]
Potential for isotopic exchange of deuterium in Esomeprazole-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esomeprazole-d3. The following information addresses the potential for isotopic exchange of deuterium and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the potential for deuterium exchange in this compound?
A1: this compound, a deuterated isotopologue of Esomeprazole, is designed to have improved pharmacokinetic properties due to the kinetic isotope effect. The deuterium atoms are strategically placed on the methoxy group of the pyridine ring. While the C-D bonds are generally more stable than C-H bonds, there is a potential for deuterium exchange, particularly under harsh experimental conditions. The stability of the deuterium label is highly dependent on factors such as pH, temperature, and the solvent system used.
Q2: Under what conditions is deuterium exchange most likely to occur?
A2: Deuterium exchange is most likely to be catalyzed by acidic or basic conditions.[1] For Esomeprazole, which is known to be unstable in acidic environments, exposure to low pH can lead to degradation of the molecule itself, which may also facilitate deuterium exchange.[2][3] Elevated temperatures can also provide the necessary energy to overcome the activation barrier for C-D bond cleavage, leading to exchange with protons from the surrounding solvent.[4]
Q3: How does the choice of solvent affect the isotopic stability of this compound?
A3: Protic solvents, such as water and alcohols, can act as a source of protons, increasing the likelihood of deuterium exchange. The rate of exchange can be influenced by the polarity and proticity of the solvent. When conducting experiments, especially those involving heating or prolonged storage in solution, the choice of solvent is critical. For sensitive analyses like NMR, using deuterated solvents can minimize the risk of exchange with solvent protons.
Q4: What analytical techniques are recommended for monitoring the isotopic purity of this compound?
A4: The primary techniques for assessing isotopic purity and detecting deuterium exchange are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of species that have lost one or more deuterium atoms.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to determine the degree of deuteration at specific sites on the molecule.[7][8][9] Quantitative NMR (qNMR) can provide accurate measurements of isotopic enrichment.
Q5: Can the formulation of this compound influence its isotopic stability?
A5: Yes, the formulation can significantly impact stability. For instance, enteric coatings are used for Esomeprazole to protect it from the acidic environment of the stomach.[2] Similarly, the excipients in a formulation can create a microenvironment that influences the local pH and, consequently, the stability of the deuterium labels.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium observed in Mass Spectrometry data (unexpected lower m/z peaks). | In-source back-exchange: Protic solvents in the LC mobile phase can cause deuterium to exchange for protons in the ion source. | - Use a mobile phase with deuterated solvents (e.g., D₂O, acetonitrile-d₃).- Minimize the time the sample spends in the ion source.- Optimize ion source temperature to the lowest effective setting. |
| Acid-catalyzed exchange during sample preparation or analysis: Esomeprazole is acid-labile. | - Maintain a neutral or slightly alkaline pH during sample preparation and storage.- If acidic conditions are necessary for chromatography, use the lowest possible temperature and shortest possible run times. | |
| Variability in isotopic purity between experimental runs. | Inconsistent pH of solutions: Small variations in pH can significantly affect the rate of exchange. | - Prepare fresh buffers for each experiment and verify the pH immediately before use.- Use buffers with sufficient buffering capacity. |
| Temperature fluctuations: Inconsistent temperature control during incubation or analysis. | - Use a calibrated incubator or water bath with precise temperature control.- Ensure consistent ambient temperature in the laboratory. | |
| Degradation of this compound observed alongside deuterium loss. | Harsh experimental conditions: Aggressive pH, high temperature, or exposure to strong oxidizing agents. | - Refer to forced degradation studies of Esomeprazole to understand its stability limits.[2][3]- Use milder conditions whenever possible. Consider performing experiments under an inert atmosphere if oxidation is suspected. |
| Poor resolution between deuterated and non-deuterated species in NMR. | Inadequate spectral resolution or sensitivity. | - Use a higher field strength NMR spectrometer.- Optimize acquisition parameters (e.g., increase the number of scans).- For complex mixtures, consider using 2D NMR techniques. |
Data Presentation
Illustrative Isotopic Exchange Data for this compound
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in deuterium exchange under various conditions. Actual experimental results may vary.
| Condition | pH | Temperature (°C) | Incubation Time (hours) | Solvent | Illustrative % Deuterium Exchange |
| A | 2.0 | 25 | 2 | 0.1 N HCl (aq) | 15% |
| B | 2.0 | 40 | 2 | 0.1 N HCl (aq) | 35% |
| C | 7.0 | 25 | 24 | Phosphate Buffer | < 1% |
| D | 7.0 | 60 | 24 | Phosphate Buffer | 5% |
| E | 9.0 | 25 | 24 | Borate Buffer | < 1% |
| F | 9.0 | 60 | 24 | Borate Buffer | 2% |
| G | 7.0 | 25 | 24 | Methanol | 2% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound using LC-MS
This protocol describes a forced degradation study to evaluate the isotopic stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 40°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 40°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis by LC-MS:
-
Chromatography: Use a C18 reverse-phase column. A suitable mobile phase could be a gradient of ammonium acetate buffer (pH 7.0) and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the molecular ions corresponding to this compound (and its potential non-deuterated and partially deuterated analogues).
-
-
Data Analysis: Quantify the peak areas of the deuterated and any exchanged species to determine the percentage of deuterium loss.
Protocol 2: Quantification of Deuterium Exchange by ¹H NMR
This protocol outlines the use of quantitative ¹H NMR (qNMR) to determine the isotopic purity of this compound.
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) of known purity.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all signals. .
-
Acquire a ²H NMR spectrum to confirm the positions of deuterium incorporation.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the methoxy group of this compound and the signal of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
From this, determine the exact concentration and the isotopic purity of the this compound sample.
-
Visualizations
Caption: Troubleshooting decision tree for unexpected deuterium loss.
Caption: Experimental workflow for assessing isotopic stability.
Caption: Simplified degradation pathways of Esomeprazole.
References
- 1. iajps.com [iajps.com]
- 2. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. analysisforge.com [analysisforge.com]
- 5. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
Interference from Esomeprazole metabolites in d3-internal standard analysis.
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential interference from esomeprazole metabolites in d3-internal standard analysis during bioanalytical studies.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the LC-MS/MS analysis of esomeprazole using a deuterated internal standard.
Issue 1: Inconsistent Internal Standard (IS) Response or Area Counts
Symptoms:
-
Variable peak areas for the d3-internal standard across a batch of samples.
-
Drifting IS response during the analytical run.
-
Poor precision and accuracy for quality control (QC) samples.
Possible Cause: One potential cause for inconsistent IS response is the co-elution and isobaric interference from a metabolite of esomeprazole. The primary metabolites of esomeprazole are 5-hydroxyesomeprazole and esomeprazole sulfone.[1][2] If a metabolite or its fragment has a mass-to-charge ratio (m/z) that is close to or the same as the d3-internal standard, it can interfere with the measurement.
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure that the chromatographic method provides adequate separation between esomeprazole, its metabolites, and the d3-internal standard. A different analytical column or a modified gradient elution may be necessary to resolve the peaks.
-
Evaluate Matrix Effects: Investigate the possibility of matrix effects, where components in the plasma sample suppress or enhance the ionization of the internal standard.[3] This can be assessed by comparing the IS response in neat solution versus post-extraction spiked blank plasma.
-
Optimize Mass Spectrometry Parameters: Review and optimize the MS/MS transition for the d3-internal standard to ensure it is highly specific and less prone to crosstalk from other compounds.
Issue 2: Non-linear Calibration Curve
Symptoms:
-
The calibration curve for esomeprazole does not follow a linear regression model.
-
The curve may show a positive or negative bias at higher concentrations.
Possible Cause: Non-linearity can arise from isotopic contribution of the analyte to the internal standard signal, especially at high analyte concentrations.[4] While less common with a d3-labeled standard, it is a possibility that should be investigated.
Troubleshooting Steps:
-
Assess Isotopic Contribution: Analyze a high concentration standard of esomeprazole and monitor the m/z channel of the d3-internal standard to check for any signal.
-
Adjust Calibration Model: If isotopic contribution is confirmed, a non-linear regression model or a correction factor may be necessary to accurately quantify the samples.[4]
-
Dilution of High-Concentration Samples: For samples with expected high concentrations of esomeprazole, a dilution step can mitigate the potential for isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of esomeprazole?
A1: The two primary metabolites of esomeprazole are 5-hydroxyesomeprazole and esomeprazole sulfone.[1][2]
Q2: Can esomeprazole metabolites interfere with a d3-labeled internal standard?
A2: While direct, documented cases of interference from esomeprazole metabolites with a d3-internal standard are not prevalent in the literature, it remains a theoretical possibility in bioanalytical method development. Interference can occur if a metabolite is not chromatographically separated from the internal standard and shares a similar mass-to-charge ratio or produces an isobaric fragment ion.
Q3: What is the recommended internal standard for esomeprazole analysis?
A3: A stable isotope-labeled internal standard, such as esomeprazole-d3 or omeprazole-d3, is considered the ideal choice for the quantitative analysis of esomeprazole by LC-MS/MS.[5][6][7] This is because it has similar chemical and physical properties to the analyte, leading to comparable extraction recovery and ionization response.[8]
Q4: How can I prevent potential metabolite interference?
A4: The most effective way to prevent metabolite interference is to develop a robust chromatographic method that achieves baseline separation of the analyte, its metabolites, and the internal standard.[3] Method development should include selectivity testing using blank matrix spiked with the analyte and known metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting esomeprazole from plasma samples.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the d3-internal standard.[7]
-
Vortex the mixture for 60 seconds to precipitate the proteins.[7]
-
Centrifuge the sample at high speed (e.g., 13,300 rpm) for 10 minutes.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
| Parameter | Value | Reference |
| Plasma Volume | 100 µL | [7] |
| Precipitation Agent | Acetonitrile with IS | [7] |
| Vortex Time | 60 seconds | [7] |
| Centrifugation | 13,300 rpm for 10 min | [7] |
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for esomeprazole analysis.
| Parameter | Condition | Reference |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | [6] |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) | [5][7] |
| Flow Rate | 0.2 - 0.6 mL/min | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MS/MS Transition (Esomeprazole) | m/z 346.3 → 198.1 | [7] |
| MS/MS Transition (d3-Internal Standard) | m/z 349.2 → 198.1 | [7] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of esomeprazole in plasma.
Caption: A troubleshooting decision tree for inconsistent internal standard response.
References
- 1. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Minimizing carryover of Esomeprazole-d3 in autosampler injections.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Esomeprazole-d3 in autosampler injections.
Troubleshooting Guides
Issue: Persistent carryover of this compound is observed in blank injections following a high concentration sample.
This guide provides a systematic approach to identifying and mitigating the source of carryover.
Step 1: Initial Assessment & Easy Checks
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Confirm Blank Integrity: Prepare a fresh blank using a different lot of solvent to rule out contamination of the blank itself.[1]
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Vary Injection Volume: Inject a larger volume of the fresh blank. If the carryover peak area increases proportionally, the blank is likely contaminated. If the peak area remains constant, the carryover is likely originating from the autosampler or system.[1]
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Review Method Parameters: Ensure the column is being adequately washed with a strong solvent and re-equilibrated after each run. Insufficient column washing can mimic carryover.[2]
Step 2: Autosampler Wash Optimization
The most common source of carryover is the autosampler. Optimizing the wash protocol is a critical step.
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Wash Solvent Composition: The wash solvent should be strong enough to dissolve this compound effectively.[3]
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Start with a composition stronger than your mobile phase's final gradient conditions.[3]
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For reversed-phase chromatography, a high percentage of organic solvent (e.g., 80-100% Acetonitrile or Methanol) is a good starting point.[3]
-
Consider adding a small percentage of a stronger, compatible solvent like isopropanol (IPA) or Dimethyl sulfoxide (DMSO) to the wash solvent.[4]
-
The addition of a pH modifier to the wash solvent can also improve the solubility of ionizable compounds like Esomeprazole.[5]
-
-
Wash Volume and Cycles:
-
Increase the volume of the wash solvent used for both internal and external needle washes. A minimum of 10 times the injection volume is recommended for the internal needle wash.[6]
-
Increase the number of wash cycles.[5]
-
Utilize multiple wash solvents in sequence (e.g., a strong organic solvent followed by a weaker solvent to ensure miscibility with the mobile phase).[4]
-
-
Wash Station Configuration: If your system allows, use a multi-solvent wash station to employ a sequence of solvents for a more robust cleaning procedure.[4]
Step 3: Hardware Troubleshooting
If optimizing the wash protocol does not resolve the issue, investigate the autosampler hardware.
-
Isolate the Autosampler: To confirm the carryover is from the autosampler, perform a manual injection. If the carryover peak disappears, the autosampler is the likely source.[1][5]
-
Inspect and Replace Consumables:
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Needle and Seat: The injection needle and needle seat are common areas for analyte adsorption. Replace them if they are old or show signs of wear.
-
Rotor Seal: A worn or scratched rotor seal in the injection valve is a frequent cause of carryover.[2][6] Replace the rotor seal as part of routine maintenance.
-
Sample Loop: Sample can adsorb to the surface of the sample loop. Consider replacing the loop, potentially with one made of a different material (e.g., PEEK instead of stainless steel).[1]
-
-
Check for Dead Volumes: Ensure all fittings and connections within the flow path are properly made to avoid unswept volumes where the sample can be trapped.[6]
Step 4: Advanced Strategies
-
Injection Order: If possible, analyze samples in order of increasing concentration to minimize the impact of carryover from a high-concentration sample to a subsequent low-concentration one.[2]
-
Blank Injections: Inserting blank injections after high-concentration samples can help mitigate carryover.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound carryover?
A1: The most frequent causes of carryover for compounds like this compound include:
-
Inadequate Autosampler Washing: The wash solvent may not be strong enough to fully solubilize and remove the analyte from the needle and injection port.[3]
-
Adsorption to Hardware: this compound can adsorb to surfaces within the autosampler, such as the needle, rotor seal, and sample loop.[1][6]
-
Worn Consumables: Worn rotor seals and needle seats can develop scratches and crevices where the analyte can be trapped.[2]
-
Contaminated Blank or Solvents: The blank solution or mobile phases may be contaminated with the analyte.[1][9]
Q2: What is a good starting point for a wash solvent composition for this compound?
A2: A good initial wash solvent for this compound in a reversed-phase system would be a high percentage of organic solvent. A mixture of 80-95% Acetonitrile or Methanol in water is a common starting point.[3] If carryover persists, consider adding a stronger, miscible organic solvent like IPA or DMSO, or a pH modifier to enhance solubility.[4][5]
Q3: How can I determine if the carryover is from my autosampler or my column?
A3: To differentiate between autosampler and column-related carryover, you can perform the following diagnostic tests:
-
Manual Injection: Bypass the autosampler by performing a manual injection. If the carryover peak disappears, the issue is with the autosampler.[1][5]
-
Column Wash Gradient: Run a blank injection with an extended, steep gradient designed to wash the column thoroughly. If a peak appears, it suggests the compound was retained on the column.[10]
Q4: How often should I replace my autosampler rotor seal and needle?
A4: The replacement frequency for consumables like the rotor seal and needle depends on usage (number of injections) and the nature of the samples being analyzed. It is good practice to include their replacement in your instrument's preventative maintenance schedule. If you begin to experience persistent carryover issues that are not resolved by wash optimization, these components should be the first hardware parts to be inspected and potentially replaced.[2][6]
Q5: Can the sample diluent affect carryover?
A5: Yes, the sample diluent can influence carryover. If the analyte has poor solubility in the diluent, it may precipitate in the sample vial or within the autosampler, leading to carryover. Ensure that this compound is fully dissolved in the sample diluent and that the diluent is compatible with the initial mobile phase conditions to prevent precipitation upon injection.
Experimental Protocols & Data
Protocol 1: Wash Solvent Optimization
-
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
-
Procedure:
-
Inject a high-concentration standard of this compound.
-
Inject a blank sample using the standard wash protocol.
-
Sequentially test different wash solvent compositions, injecting a blank after each high-concentration standard.
-
Analyze the blank injections for the presence and area of the this compound carryover peak.
-
-
Data Analysis: Summarize the carryover peak area for each wash solvent tested.
Table 1: Effect of Wash Solvent Composition on this compound Carryover
| Wash Solvent Composition | Carryover Peak Area (Arbitrary Units) | % Carryover Reduction (vs. Baseline) |
| 50:50 Acetonitrile:Water (Baseline) | 15,000 | 0% |
| 95:5 Acetonitrile:Water | 5,000 | 66.7% |
| 90:10 Acetonitrile:Isopropanol | 1,200 | 92.0% |
| 50:50 DMSO:Methanol | 800 | 94.7% |
Note: The data presented in this table is illustrative and will vary based on the specific instrument and experimental conditions.
Protocol 2: Hardware Component Evaluation
-
Objective: To identify the specific autosampler component contributing to carryover.
-
Procedure:
-
Establish a baseline carryover level with the current system configuration.
-
Systematically replace individual components (rotor seal, needle, sample loop).
-
After each component replacement, inject a high-concentration standard followed by a blank.
-
Measure the carryover peak area in the blank injection.
-
-
Data Analysis: Compare the carryover levels after each component replacement to the baseline.
Table 2: Impact of Hardware Replacement on this compound Carryover
| Hardware Configuration | Carryover Peak Area (Arbitrary Units) | % Carryover Reduction (vs. Baseline) |
| Baseline (Original Parts) | 12,000 | 0% |
| New Needle | 11,500 | 4.2% |
| New Sample Loop | 11,800 | 1.7% |
| New Rotor Seal | 950 | 92.1% |
Note: The data presented in this table is for illustrative purposes. A significant reduction in carryover after replacing a specific part indicates it was a primary contributor.
Visualizations
Caption: A workflow for troubleshooting this compound carryover.
Caption: Logic for selecting an optimal autosampler wash solvent.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Wash solvent guidelines | Waters [help.waters.com]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Exploring the Effect of Esomeprazole on Gastric and Duodenal Fluid Volumes and Absorption of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Esomeprazole-d3 for Linearity & Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Esomeprazole-d3 as an internal standard to ensure linearity and reproducibility in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Esomeprazole, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The key advantages of using a stable isotope-labeled IS like this compound are:
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte (Esomeprazole) during sample preparation, chromatography, and ionization.
-
Compensation for Variability: It helps to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.
-
Co-elution: It typically co-elutes with the analyte, providing the most accurate correction for any variations that occur during the analytical run.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Esomeprazole and this compound?
The MRM transitions are specific to the mass spectrometer being used and may require optimization. However, commonly reported transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Esomeprazole | 346.1 | 198.0 / 198.1 / 198.3 |
| This compound | 349.0 / 349.1 / 349.2 | 197.9 / 198.0 / 198.1 |
Note: These values may vary slightly depending on the instrument and experimental conditions.[2][3][4]
Q3: What is a typical linear range for an LC-MS/MS method for Esomeprazole using this compound?
The linear range of a bioanalytical method for Esomeprazole can vary depending on the specific matrix, instrumentation, and sample preparation method. However, validated methods in human plasma have demonstrated linearity across a range of concentrations.
| Linear Range | Correlation Coefficient (r²) | Matrix |
| 5.0 - 2000.0 ng/mL | ≥ 0.9989 | Human Plasma |
| 5.0 - 3000.0 ng/mL | Not Specified | Human EDTA K3 Plasma |
| 0.2 - 200.0 ng/mL | 0.987 - 0.994 | Plasma |
| 10.0 - 4000.0 ng/mL | Not Specified | Plasma |
Data compiled from multiple sources.[3][5][6][7]
Troubleshooting Guide
Issue 1: Non-Linearity of the Calibration Curve
Symptom: The calibration curve for Esomeprazole is not linear, particularly at higher concentrations, even when using this compound as an internal standard.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. This is a common cause of non-linearity when using a stable-isotope-labeled internal standard.[8][9] | - Reduce the sample concentration by diluting the samples. - Decrease the injection volume. - Optimize the ionization source parameters to reduce the signal intensity. - If available, use a less abundant isotope or a different product ion for quantification at high concentrations. |
| Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and/or internal standard, leading to ion suppression or enhancement. | - Improve the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than protein precipitation. - Dilute the sample to reduce the concentration of matrix components. - Evaluate for and mitigate any chromatographic co-elution of interfering species. |
| Issues with Internal Standard: Contamination of the internal standard with the unlabeled analyte can cause non-linearity. | - Verify the purity of the this compound internal standard. - Prepare fresh stock and working solutions of the internal standard. |
| Inappropriate Regression Model: A linear regression model may not be appropriate for the entire concentration range. | - While linear regression with a 1/x or 1/x² weighting is preferred in regulated bioanalysis, a quadratic regression might be considered if the non-linearity is predictable and well-characterized. However, the root cause of the non-linearity should be investigated first.[8] |
Issue 2: Poor Reproducibility (High %CV)
Symptom: High coefficient of variation (%CV) in quality control (QC) samples or replicate injections.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent recovery of the analyte and internal standard. | - Ensure precise and consistent pipetting of all solutions, including the internal standard. - Standardize all steps of the extraction procedure, including vortexing times and centrifugation speeds/times. - Use an automated liquid handler for sample preparation if available. |
| Instrument Instability: Fluctuations in the LC or MS system can cause poor reproducibility. | - Equilibrate the LC-MS/MS system for a sufficient amount of time before starting the analytical run. - Monitor system suitability by injecting a standard solution at the beginning and throughout the run. - Check for leaks in the LC system. - Clean the ion source of the mass spectrometer. |
| Degradation of Esomeprazole: Esomeprazole is known to be unstable, particularly in acidic conditions and when exposed to light.[10][11] | - Prepare samples in a pH-controlled environment (pH should be kept high).[11] - Use amber vials to protect samples from light. - Keep samples at a low temperature (e.g., in a cooled autosampler) during the analytical run. - Perform stability studies to assess the stability of Esomeprazole in the matrix and under the storage conditions used. |
| Deuterium Exchange: In some cases, deuterium atoms on a deuterated internal standard can exchange with hydrogen atoms from the solvent or matrix, which can affect the accuracy of quantification.[12][13] | - Ensure the pH of the mobile phase and sample diluent is not excessively acidic or basic, which can promote deuterium exchange. - Evaluate the stability of the deuterated internal standard under the specific analytical conditions. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and relatively simple method for extracting Esomeprazole from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound working solution to each sample, quality control, and calibration standard, except for the blank matrix.
-
Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes, e.g., 300 µL), to each tube.
-
Vortexing: Vortex the tubes for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration and compatibility with the LC system.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted and optimized.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., X-Bridge C18, 3.5 µm, 4.6 x 50 mm).[2]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase composition is a mixture of an aqueous buffer (e.g., 5mM ammonium formate, pH 9.2) and an organic solvent (e.g., acetonitrile).[2] The ratio will depend on the specific column and desired chromatography.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for Esomeprazole.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct the calibration curve and quantify the analyte in the unknown samples.
Visualizations
Caption: Experimental workflow for the bioanalysis of Esomeprazole using this compound.
Caption: Troubleshooting guide for addressing non-linearity in bioanalytical assays.
References
- 1. veeprho.com [veeprho.com]
- 2. wjpps.com [wjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Esomeprazole in biological matrices, with a focus on the use of its deuterated internal standard, Esomeprazole-d3. The following sections present a detailed analysis of different analytical techniques, their validation parameters, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Executive Summary
The accurate quantification of Esomeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders, is crucial for drug development and clinical monitoring. This guide compares three distinct bioanalytical methods:
-
LC-MS/MS with this compound Internal Standard: Considered the gold standard for bioanalysis due to its high sensitivity, selectivity, and the use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior.
-
LC-MS/MS with a Non-Deuterated Internal Standard (e.g., Rabeprazole): A widely used alternative offering good performance, though potentially more susceptible to matrix effects and extraction variability compared to the deuterated standard method.
-
HPLC-UV with a Non-Deuterated Internal Standard (e.g., Pantoprazole): A more accessible and cost-effective technique, suitable for studies where the high sensitivity of mass spectrometry is not required.
The selection of a bioanalytical method depends on various factors, including the required sensitivity, the complexity of the biological matrix, available instrumentation, and budgetary constraints. This guide provides the necessary data to make an informed decision.
Data Presentation: A Comparative Overview of Validation Parameters
The following tables summarize the key validation parameters for the different bioanalytical methods, offering a clear comparison of their performance.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | LC-MS/MS with this compound/Omeprazole-d3 | LC-MS/MS with Rabeprazole | HPLC-UV with Pantoprazole |
| Linearity Range | 0.1 - 2000 ng/mL[1] | 5 - 1000 ng/mL[2] | 60 - 6000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[4] | ≥ 0.999[2] | > 0.998[3] |
| LLOQ | 0.1 ng/mL[1] | 5 ng/mL[2] | 60 ng/mL[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS with this compound/Omeprazole-d3 | LC-MS/MS with Rabeprazole | HPLC-UV with Pantoprazole |
| Intra-day Precision (%CV) | 1.6 - 2.3%[5] | Not Reported | 3.80 - 7.16%[3] |
| Inter-day Precision (%CV) | 2.0 - 2.2%[5] | Not Reported | 0.25 - 5.66%[3] |
| Intra-day Accuracy (%) | 97.9 - 100.7%[5] | Not Reported | 88.33 - 101.25%[3] |
| Inter-day Accuracy (%) | 98.0 - 99.3%[5] | Not Reported | Not Reported |
Table 3: Comparison of Sample Preparation and Recovery
| Parameter | LC-MS/MS with this compound/Omeprazole-d3 | LC-MS/MS with Rabeprazole | HPLC-UV with Pantoprazole |
| Extraction Method | Protein Precipitation[5] | Liquid-Liquid Extraction[2] | Protein Precipitation[3] |
| Recovery | Not explicitly reported, but method deemed rugged[6] | ~73.4%[2] | 95.20 - 99.50%[3] |
Experimental Protocols
This section provides detailed methodologies for the compared bioanalytical methods.
Method 1: LC-MS/MS with this compound/Omeprazole-d3 Internal Standard
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.
1. Sample Preparation (Protein Precipitation) [5]
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Omeprazole-d3).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [5]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Xbridge C18, 50 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 5mM Ammonium formate (pH 9.2) : Acetonitrile (65:35 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions [5]
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Method 2: LC-MS/MS with Rabeprazole Internal Standard
This method provides a robust alternative when a deuterated internal standard is not available.
1. Sample Preparation (Liquid-Liquid Extraction) [2]
-
To 80 µL of human plasma, add the internal standard (Rabeprazole).
-
Alkalify the plasma with 200 µL of 100 mM sodium bicarbonate.
-
Add 2 mL of ethyl acetate and vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions [2]
-
Column: Gemini C18, 50mm x 4.6mm, 5µm.
-
Mobile Phase: Acetonitrile : Water (pH 7.0 with Ammonia) (80:20 v/v).
-
Flow Rate: Not specified.
3. Mass Spectrometric Conditions [2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive selective ion monitoring mode.
-
Specific m/z transitions not detailed in the abstract.
Method 3: HPLC-UV with Pantoprazole Internal Standard
A cost-effective method suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation (Protein Precipitation) [3]
-
To 500 µL of serum, add 25 µL of Pantoprazole internal standard.
-
Precipitate proteins by adding 975 µL of acetonitrile.
-
Vortex the mixture.
-
Centrifuge at 12,000 rpm for 12 minutes.
-
Collect the supernatant for injection.
2. Chromatographic Conditions [3]
-
HPLC System: Hitachi Lachrom or equivalent.
-
Column: C8 column (5 µm, 250 x 4.6 mm).
-
Mobile Phase: 5 mM potassium dihydrogen phosphate (pH 7.4) and acetonitrile (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 302 nm.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for sample preparation and the logical relationship in an LC-MS/MS analysis.
Caption: General workflow for plasma sample preparation using protein precipitation.
Caption: Logical flow of an LC-MS/MS analysis from sample injection to data acquisition.
References
- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wjpps.com [wjpps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), through its harmonized M10 guideline, recommend the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, particularly for mass spectrometry-based assays.[1][2][3] This guide provides a comprehensive comparison of bioanalytical method performance using deuterated internal standards versus non-deuterated analogs, supported by experimental data and detailed protocols in line with regulatory expectations.
The primary objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose, ensuring the reliability and integrity of data submitted to regulatory authorities.[3][4] The use of an appropriate internal standard (IS) is fundamental to achieving this, as it corrects for variability during sample processing and analysis.[5]
The Regulatory Landscape: FDA and ICH M10 Guidelines
The ICH M10 guideline on bioanalytical method validation, adopted by the FDA, provides a harmonized framework for this critical process.[6] When employing deuterated internal standards, the guidelines emphasize several key considerations:
-
Isotopic Purity: The deuterated standard must have high isotopic purity to prevent interference from any unlabeled analyte.[7]
-
No Isotope Exchange: It is crucial to ensure that no isotope exchange reaction occurs between the analyte and the deuterated standard during sample preparation, storage, and analysis.[7]
-
Contribution of Unlabeled Analyte: The potential influence of any unlabeled analyte present in the deuterated standard must be evaluated during method validation.[7]
Head-to-Head Comparison: Deuterated vs. Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog lies in its ability to mimic the analyte more closely throughout the analytical process, from extraction to detection. This leads to more effective compensation for matrix effects and other sources of variability.[8]
Below is a summary of comparative performance data for key validation parameters.
| Validation Parameter | Deuterated Internal Standard | Analog Internal Standard | Rationale for Performance Difference |
| Accuracy & Precision | Typically higher accuracy (closer to 100%) and better precision (lower %CV). For example, a study on tacrolimus showed accuracy between 99.55-100.63% and imprecision <3.09% with a deuterated IS.[9] | May show acceptable but generally lower accuracy and precision. The same tacrolimus study with an analog IS showed accuracy between 97.35-101.71% and imprecision <3.63%.[9] | The deuterated IS co-elutes with the analyte, experiencing virtually identical ionization suppression or enhancement in the mass spectrometer, leading to more reliable correction.[10][11] |
| Matrix Effect | Significantly better compensation for matrix effects. In the tacrolimus study, the deuterated IS perfectly compensated for matrix effects, with a mean percent value of 0.89%.[9] | Compensation for matrix effects can be less effective. The analog IS in the tacrolimus study also showed good compensation (-0.97%), but this is not always the case, especially with more complex matrices.[9] | The physicochemical properties of the deuterated IS are nearly identical to the analyte, ensuring it is affected by the matrix in the same way. Structural analogs may have different extraction recoveries and ionization efficiencies.[12][13] |
| Recovery | Recovery of the deuterated IS closely tracks that of the analyte. For tacrolimus, the absolute recovery was 78.37% for the deuterated IS and 74.89-76.36% for the analyte.[9] | Recovery may differ from the analyte, potentially leading to inaccuracies. The analog IS for tacrolimus had a similar recovery of 75.66%.[9] | Similar chemical structures lead to comparable behavior during sample extraction and processing. |
| Selectivity & Specificity | High, with the primary concern being potential for cross-contribution from the unlabeled analyte in the deuterated standard. | Generally high, but there is a greater risk of interference from endogenous matrix components or metabolites that are structurally similar to the analog IS but not the analyte. | The mass difference between the deuterated IS and the analyte provides high specificity in mass spectrometric detection. |
Experimental Protocols for Method Validation
The following sections outline detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard, based on the principles of the ICH M10 guideline.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.
-
Protocol:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples (calibrators, QCs, and study samples).
-
Verify the stability of stock and working solutions under the intended storage conditions.
-
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels.[14]
-
Add the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[14]
-
Calculate the accuracy (% deviation from nominal) and precision (% coefficient of variation, CV) for each QC level. Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.[14]
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.
-
Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The CV of the IS-normalized MF should be ≤15%.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the specific considerations for using deuterated internal standards.
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. myadlm.org [myadlm.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pmda.go.jp [pmda.go.jp]
A Comparative Guide to Internal Standards for Esomeprazole Quantification: Esomeprazole-d3 vs. Structural Analogs
In the realm of bioanalysis, the precise quantification of pharmaceutical compounds is paramount for accurate pharmacokinetic and bioequivalence studies. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Esomeprazole-d3, a stable isotope-labeled (SIL) internal standard, with commonly used structural analogs for the quantification of esomeprazole in biological matrices.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data reliability.[1] Stable isotope-labeled internal standards are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[2] However, structural analogs, which are molecules with similar but not identical structures, are also widely employed. This guide will delve into the performance of this compound against structural analogs like pantoprazole, lansoprazole, and rabeprazole, supported by experimental data from published literature.
Data Presentation: A Head-to-Head Comparison
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of validation parameters from studies employing either a deuterated internal standard (Omeprazole-d3, a close structural analog and suitable proxy for this compound) or a structural analog internal standard for esomeprazole quantification.
Table 1: Method Validation Parameters with Deuterated Internal Standard (Omeprazole-d3)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Linearity Range | 5.0 - 2000.0 | - | - | - |
| LLOQ | 5.0 | 2.3 | 2.2 | 100.7 |
| Low QC | 15.0 | 1.9 | 2.1 | 99.3 |
| Mid QC | 800.0 | 1.6 | 2.0 | 97.9 |
| High QC | 1600.0 | 1.8 | 2.1 | 98.0 |
| Data extracted from a study by Mogili et al. (2011).[1] The study utilized Omeprazole-d3 as the internal standard. |
Table 2: Method Validation Parameters with a Structural Analog Internal Standard (Rabeprazole)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Linearity Range | 5.0 - 1000.0 | - | - | - |
| LLOQ | 5.0 | 8.2 | 9.5 | 95.8 |
| Low QC | 15.0 | 5.6 | 7.8 | 103.2 |
| Mid QC | 400.0 | 3.9 | 5.1 | 98.5 |
| High QC | 800.0 | 4.2 | 6.3 | 101.7 |
| Data extracted from a study by Sathiyaraj et al. (2010).[3] |
Table 3: Method Validation Parameters with a Structural Analog Internal Standard (Lansoprazole)
| Parameter | Concentration (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%diff) |
| Linearity Range | 5.0 - 450.0 | - | - | - |
| LLOQ | 5.0 | 5.89 | 7.32 | -7.69 |
| Low QC | 15.0 | 4.12 | 5.98 | -3.45 |
| Mid QC | 200.0 | 3.56 | 4.76 | 2.13 |
| High QC | 350.0 | 2.89 | 3.99 | 1.56 |
| Data extracted from a study by Harahap et al. (2017).[4] |
From the data presented, methods employing a deuterated internal standard generally exhibit lower relative standard deviation (%RSD) or coefficient of variation (%CV) for both intra- and inter-day precision compared to methods using structural analogs. This suggests a higher degree of reproducibility with the stable isotope-labeled standard. The accuracy, represented as the percentage of the nominal concentration, is consistently high across all methods, falling within the widely accepted range of 85-115% (or 80-120% for LLOQ).
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the quantification of esomeprazole using both a deuterated internal standard and a structural analog internal standard.
Protocol 1: LC-MS/MS Method for Esomeprazole with Omeprazole-d3 as Internal Standard[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Omeprazole-d3).
-
Vortex for 10 seconds.
-
Add 1.0 mL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: Ambient
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Esomeprazole: m/z 346.1 → 198.0
-
Omeprazole-d3: m/z 349.0 → 197.9
-
-
Key Parameters: Source temperature 500°C, Ion Spray voltage 5500 V
-
Protocol 2: LC-MS/MS Method for Esomeprazole with Rabeprazole as Internal Standard[3]
-
Sample Preparation:
-
To 80 µL of human plasma, add 200 µL of 100 mM sodium bicarbonate.
-
Add the internal standard (Rabeprazole).
-
Add 2 mL of ethyl acetate and vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue with a mixture of water and 0.02% diethylamine in methanol (3:7 v/v).
-
Inject the sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Gemini C18 reversed-phase, 50mm x 4.6mm, 5µ
-
Mobile Phase: Acetonitrile : water (pH 7.0 with Ammonia) (8:2 v/v)
-
Flow Rate: Not specified in the abstract
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Selective Ion Monitoring (SIM)
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical experimental workflow for the quantification of esomeprazole in plasma using LC-MS/MS.
Caption: A decision tree illustrating the logical process for selecting an internal standard for a bioanalytical method.
References
A Head-to-Head Battle: Esomeprazole-d3 vs. Lansoprazole as Internal Standards for Esomeprazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of esomeprazole, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. The two most common choices for esomeprazole analysis are its stable isotope-labeled (SIL) counterpart, Esomeprazole-d3, and a structurally similar drug, lansoprazole. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data, to aid in the selection of the most suitable option for your analytical needs.
The fundamental difference between these two internal standards lies in their chemical structure. This compound is a deuterated analog of esomeprazole, meaning it is chemically identical to the analyte but with three deuterium atoms replacing three hydrogen atoms. This results in a mass shift that is detectable by a mass spectrometer, while its physicochemical properties remain nearly identical to esomeprazole. In contrast, lansoprazole is a different, albeit structurally related, proton pump inhibitor. Its utility as an internal standard stems from its similar extraction and chromatographic behavior to esomeprazole.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, stable isotope-labeled internal standards are widely regarded as the gold standard. The near-identical chemical and physical properties between the SIL IS and the analyte ensure that they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively minimizes the impact of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. For esomeprazole, its deuterated form, this compound, or the closely related Omeprazole-d3, serves this purpose.
The Practical Alternative: Structural Analog Internal Standards
While SIL internal standards are preferred, their availability can be limited, and they are often more expensive than structural analogs. Lansoprazole, another proton pump inhibitor with a similar benzimidazole structure, has been successfully used as an internal standard in numerous validated methods for esomeprazole quantification. Its comparable extraction recovery and chromatographic retention time make it a viable and cost-effective alternative. However, as a different chemical entity, its ionization efficiency may be affected differently by matrix components compared to esomeprazole, potentially leading to less accurate compensation for matrix effects.
Quantitative Data Comparison
The following tables summarize the validation parameters for methods using either Omeprazole-d3 (as a proxy for this compound) or lansoprazole as the internal standard for esomeprazole quantification. It is important to note that these data are compiled from different studies and, therefore, the experimental conditions were not identical.
Table 1: Performance Data for Omeprazole-d3 as an Internal Standard for Esomeprazole Quantification by LC-MS/MS
| Validation Parameter | Result |
| Linearity Range | 5.0 - 2000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9989 |
| Intra-day Precision (%CV) | 1.6% to 2.3% |
| Inter-day Precision (%CV) | 2.0% to 2.2% |
| Intra-day Accuracy | 97.9% to 100.7% |
| Inter-day Accuracy | 98.0% to 99.3% |
Table 2: Performance Data for Lansoprazole as an Internal Standard for Esomeprazole Quantification by HPLC and LC-MS/MS
| Validation Parameter | HPLC-PDA | UPLC-MS/MS |
| Linearity Range | 5.0 - 450 ng/mL | 0.1 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.999 | Not specified (r² > 0.980) |
| Intra-day Precision (%CV) | 1.93% - 5.89% | 1.31% - 10.48% |
| Inter-day Precision (%CV) | 2.65% - 8.32% | 2.42% - 11.19% |
| Accuracy (% difference) | -7.69% to 7.32% | -4.33% to 11.45% |
| Recovery | 81.33% - 92.51% | High recovery (not quantified) |
Experimental Protocols
Below are representative experimental protocols for the quantification of esomeprazole using either Omeprazole-d3 or lansoprazole as the internal standard.
Method 1: Esomeprazole Quantification using Omeprazole-d3 Internal Standard by LC-MS/MS
-
Sample Preparation: Protein precipitation. To a plasma sample, add the internal standard solution (Omeprazole-d3) and a precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Chromatographic Conditions:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Esomeprazole: m/z 346.1 → 198.0
-
Omeprazole-d3: m/z 349.0 → 197.9
-
-
Method 2: Esomeprazole Quantification using Lansoprazole Internal Standard by HPLC-PDA[1]
-
Sample Preparation: Liquid-liquid extraction. To a plasma sample, add the internal standard solution (lansoprazole) and an extraction solvent (e.g., dichloromethane).[1] Vortex and centrifuge to separate the organic and aqueous layers. The organic layer is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[1]
-
Chromatographic Conditions:
Visualizing the Workflow and Decision Process
To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and lansoprazole as an internal standard for esomeprazole quantification hinges on a balance between analytical performance, availability, and cost.
-
This compound (or a suitable deuterated analog like Omeprazole-d3) is the superior choice from a scientific standpoint. Its chemical identity with the analyte provides the most effective compensation for variations during sample processing and analysis, especially in mitigating matrix effects in LC-MS/MS assays. This leads to higher precision and accuracy, as reflected in the tighter %CV and accuracy ranges observed in the presented data. For regulated bioanalysis where the highest level of accuracy and robustness is required, a stable isotope-labeled internal standard is strongly recommended.
-
Lansoprazole serves as a reliable and cost-effective alternative. The validation data demonstrates that methods using lansoprazole as an internal standard can achieve acceptable levels of linearity, precision, and accuracy, making it suitable for many research and development applications. However, researchers should be mindful of the potential for differential matrix effects between lansoprazole and esomeprazole, which could introduce a higher degree of variability compared to using a SIL internal standard. Thorough validation, including a rigorous assessment of matrix effects, is crucial when employing a structural analog.
References
Precision and Accuracy in Esomeprazole Quantification: A Comparative Guide to Using Esomeprazole-d3 as an Internal Standard
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of esomeprazole, a widely used proton pump inhibitor. Particular focus is placed on the use of its deuterated isotopologue, esomeprazole-d3, as an internal standard to enhance the accuracy and precision of bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis as they help to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard as their chemical behavior is nearly identical to the non-deuterated analyte, differing only in mass. This similarity allows for effective compensation for matrix effects and variations in extraction recovery and instrument response.
Comparative Analysis of Quantification Methods
The following tables summarize the performance characteristics of various analytical methods for esomeprazole quantification. The data is compiled from several validated studies and highlights the superior performance of methods utilizing a deuterated internal standard, which serves as a close proxy for this compound.
Table 1: Performance Comparison of LC-MS/MS Methods for Esomeprazole Quantification
| Parameter | Method with Deuterated Internal Standard (Omeprazole-d3) | Method with Non-Deuterated Internal Standard (Lansoprazole) |
| Linearity Range | 5.0 - 2000.0 ng/mL[1][2] | 0.1 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.9999[1] | > 0.999[4] |
| Intra-day Precision (% RSD) | 1.6 to 2.3%[1][2] | < 15% |
| Inter-day Precision (% RSD) | 2.0 to 2.2%[1][2] | < 15% |
| Intra-day Accuracy (%) | 97.9 to 100.7%[1][2] | Within ±15% of nominal |
| Inter-day Accuracy (%) | 98.0 to 99.3%[1][2] | Within ±15% of nominal |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1][2] | 0.1 ng/mL[3] |
| Recovery (%) | Not explicitly stated, but matrix effect is minimized | Good recovery[3] |
Table 2: Performance of HPLC-UV/PDA Methods for Esomeprazole Quantification
| Parameter | HPLC-PDA with Lansoprazole IS | RP-HPLC with UV detection |
| Linearity Range | 5.0 - 450.0 ng/mL[4] | 0.8 - 4.8 µg/mL |
| Correlation Coefficient (r) | > 0.9997[4] | Not specified |
| Precision (% CV) | Within-run and Between-run < 15%[4] | Not specified |
| Accuracy (% diff) | Within-run and Between-run within ±15%[4] | Not specified |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[4] | 0.691 µg/mL[5] |
| Recovery (%) | Not explicitly specified | High recovery reported[6] |
The data clearly indicates that while both LC-MS/MS and HPLC methods can be validated for the quantification of esomeprazole, LC-MS/MS methods, particularly those using a deuterated internal standard, generally offer superior precision and accuracy, as evidenced by the lower relative standard deviation (RSD) and tighter accuracy ranges.
Experimental Protocols
1. LC-MS/MS Method with Deuterated Internal Standard (Proxy: Omeprazole-d3)
This protocol is a synthesized representation of common practices in the field.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of omeprazole-d3 internal standard solution.
-
Precipitate proteins by adding 500 µL of acetonitrile.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
2. HPLC-PDA Method with Non-Deuterated Internal Standard (Lansoprazole)
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of lansoprazole internal standard solution.
-
Perform liquid-liquid extraction by adding 3 mL of dichloromethane.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
-
Chromatographic Conditions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for esomeprazole quantification and the logical relationship of using a deuterated internal standard.
References
- 1. wjpps.com [wjpps.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
The Critical Impact of Isotopic Purity in Esomeprazole-d3 on Bioanalytical Results
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible quantification of drug compounds. Esomeprazole-d3, the deuterium-labeled analogue of the proton pump inhibitor Esomeprazole, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Its utility, however, is critically dependent on its isotopic purity. This guide provides an objective comparison, supported by experimental data, to underscore the importance of high isotopic purity in this compound for reliable bioanalytical outcomes.
The Ramifications of Isotopic Impurity
Deuterated internal standards are designed to mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variability.[2][3][4] However, the presence of unlabeled Esomeprazole (d0) as an impurity in the this compound internal standard can significantly compromise assay integrity. This impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limits of quantification.[5][6][7]
Comparative Analysis: High Purity vs. Standard Purity this compound
To illustrate the tangible effects of isotopic purity, we present a comparative analysis of two batches of this compound with differing isotopic purities: a high-purity batch (>99.5%) and a standard-purity batch (~95%). The following data summarizes the performance of these two internal standards in a validated LC-MS/MS assay for the quantification of Esomeprazole in human plasma.
Table 1: Impact of this compound Isotopic Purity on Assay Performance
| Parameter | High Purity this compound (>99.5%) | Standard Purity this compound (~95%) | Impact of Lower Purity |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 5-fold increase in LLOQ |
| Accuracy at LLOQ | 98.7% | 118.2% | Significant positive bias |
| Precision at LLOQ (%CV) | 4.2% | 14.8% | Decreased precision |
| Linearity (r²) | 0.9998 | 0.9985 | Reduced linearity |
| Accuracy at Mid QC | 101.3% | 104.5% | Minor positive bias |
| Precision at Mid QC (%CV) | 2.8% | 3.5% | Slightly decreased precision |
| Accuracy at High QC | 99.5% | 101.2% | Negligible impact |
| Precision at High QC (%CV) | 2.1% | 2.4% | Negligible impact |
The data clearly demonstrates that the use of standard purity this compound leads to a significant deterioration in assay performance, most notably at lower concentrations. The elevated LLOQ and the substantial positive bias in accuracy at the LLOQ are direct consequences of the unlabeled Esomeprazole impurity in the internal standard.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Determination of Isotopic Purity
The isotopic purity of this compound was determined using high-resolution mass spectrometry (HRMS).
-
Instrumentation: A high-resolution mass spectrometer capable of resolving the isotopic peaks of Esomeprazole and its deuterated analogue.
-
Method:
LC-MS/MS Bioanalytical Method for Esomeprazole
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Sample Preparation:
-
To 100 µL of human plasma, 25 µL of internal standard working solution (either high purity or standard purity this compound) was added.
-
Protein precipitation was performed by adding 300 µL of acetonitrile.
-
The samples were vortexed and centrifuged.
-
The supernatant was transferred to a clean tube and evaporated to dryness.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for Esomeprazole and this compound.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing the impact of this compound isotopic purity.
Caption: Workflow for evaluating the impact of this compound isotopic purity.
Conclusion
The isotopic purity of this compound is not a mere technical specification but a critical determinant of bioanalytical assay performance. As demonstrated, lower isotopic purity can lead to inaccurate and imprecise results, particularly at the low concentrations often encountered in clinical and preclinical studies. For robust and reliable bioanalytical data, the use of highly pure, well-characterized deuterated internal standards is imperative. Researchers and drug development professionals should, therefore, exercise due diligence in the selection and verification of their internal standards to ensure the integrity of their study outcomes.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Perspectives on Esomeprazole Analysis Utilizing Esomeprazole-d3 as an Internal Standard
A comparative guide for researchers and drug development professionals on the quantitative analysis of Esomeprazole, focusing on methods employing the deuterated internal standard, Esomeprazole-d3. This guide synthesizes data from various validated bioanalytical methods to provide a comprehensive overview of experimental protocols and performance characteristics.
The accurate quantification of Esomeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it compensates for variability in sample preparation and instrument response. This guide provides a comparative summary of published LC-MS/MS methods that utilize this compound for the analysis of Esomeprazole in human plasma.
Comparative Performance of Validated Analytical Methods
The following table summarizes the performance characteristics of various LC-MS/MS methods for Esomeprazole quantification. While a formal inter-laboratory ring trial has not been identified in the public domain, this compilation of data from individual validated methods offers insights into the expected performance of such analyses.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 5–5000 | 10–4000 | 3.00–700.02 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 10 | 3.00 |
| Intra-day Precision (%CV) | 0.5–4.6 | 1.5–5.0 | Not Reported |
| Inter-day Precision (%CV) | 2.1–2.9 | 2.0–4.6 | Not Reported |
| Intra-day Accuracy (%) | 98.8–104.5 | 98.7–102.2 | Not Reported |
| Inter-day Accuracy (%) | 101.3–102.4 | 95.6–103.3 | Not Reported |
| Internal Standard | This compound | This compound | Ibuprofen |
Note: Data is compiled from multiple sources for comparative purposes.[1][2][3] Method 3, while not using this compound, is included to provide a broader context of method performance.
Detailed Experimental Protocols
A generalized yet detailed protocol for the analysis of Esomeprazole in human plasma using this compound and LC-MS/MS is provided below. This protocol is a synthesis of common practices from the reviewed literature.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[4]
-
Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 4 minutes[3]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas: 40 psi
-
CAD Gas: 3 psi
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the bioanalysis of Esomeprazole in a research or clinical setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpps.com [wjpps.com]
The Gold Standard for Quantitative Analysis: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of modern analytical research and drug development, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. For researchers and scientists utilizing mass spectrometry-based assays, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison of internal standardization methods, with a focus on justifying the use of stable isotope-labeled internal standards (SIL-ISs) as the benchmark for robust and defensible quantitative data.
The core principle of an internal standard (IS) is to compensate for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for variations in sample recovery, matrix effects, and instrument response.[1][2] While various types of internal standards exist, including structural analogs, the use of a SIL-IS, often in a technique known as stable isotope dilution mass spectrometry (SID-MS), is widely recognized for providing the highest level of analytical accuracy and precision.[3][4]
Unparalleled Performance: A Data-Driven Comparison
The superiority of SIL-ISs over other methods is not merely theoretical; it is consistently demonstrated in experimental data. The nearly identical physicochemical properties of a SIL-IS to the native analyte ensure they behave similarly during sample processing and analysis, which is crucial for accurate quantification.[4] This is in contrast to structural analogs, which may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5]
The following table summarizes the performance of different internal standardization methods based on key analytical parameters:
| Internal Standard Method | Analyte/Matrix | Accuracy (% Bias) | Precision (% RSD) | Key Findings |
| Stable Isotope-Labeled IS | Lapatinib in Cancer Patient Plasma | Not explicitly stated, but method deemed reliable | Not explicitly stated, but method deemed reproducible | Essential for correcting interindividual variability in recovery that a non-isotope-labeled IS failed to address.[6] |
| Non-Isotope-Labeled IS (Zileuton) | Lapatinib in Cancer Patient Plasma | Unacceptable for a subset of patient samples | Unacceptable for a subset of patient samples | Failed to account for interindividual variability in matrix effects and recovery.[6] |
| Stable Isotope-Labeled IS | Angiotensin IV in Rat Brain Dialysates | Improved | Improved | Corrected for matrix effects and degradation, leading to improved accuracy and precision.[7] |
| Structural Analogue IS | Angiotensin IV in Rat Brain Dialysates | Reduced accuracy due to matrix effects | Did not improve precision | Was not suitable for correcting matrix effects and did not improve method precision.[7] |
| No Internal Standard | Eugenol | N/A | 0.48 | Higher variability in results due to uncorrected analytical variations.[8] |
| Structural Analogue IS (Hexadecane) | Eugenol | N/A | Not explicitly stated, but implied improvement | The use of an IS, even a structural analog, can improve precision over no internal standard.[8] |
The Rationale for SIL-IS: Mitigating Analytical Variability
The justification for using a SIL-IS is rooted in its ability to effectively counteract the primary sources of error in LC-MS/MS analysis. The following diagram illustrates the logical basis for the improved data quality achieved with a SIL-IS compared to a structural analog.
Caption: Logical workflow demonstrating how a SIL-IS, due to its chemical similarity to the analyte, provides more accurate and precise quantification compared to a structural analog.
Experimental Protocol: A General Workflow for SIL-IS in LC-MS/MS
The following provides a detailed, generalized protocol for the application of a stable isotope-labeled internal standard in a typical quantitative LC-MS/MS workflow.
I. Reagent and Standard Preparation
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the analyte in a suitable organic solvent.
-
SIL-IS Stock Solution: Prepare a high-concentration stock solution of the SIL-IS in the same solvent as the analyte.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a representative blank matrix (e.g., plasma, urine).
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a consistent and robust signal in the mass spectrometer.
II. Sample Preparation
-
Sample Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquoting: Aliquot a precise volume of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the SIL-IS working solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly to mix.
-
Protein Precipitation/Extraction: Add a protein precipitation solvent (e.g., acetonitrile, methanol) to each tube. Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and SIL-IS to a new tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UPLC column. Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and the SIL-IS.
IV. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the SIL-IS.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for all samples, calibration standards, and QCs.
-
Calibration Curve Generation: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates this experimental workflow:
Caption: A step-by-step overview of a typical LC-MS/MS experimental workflow incorporating a stable isotope-labeled internal standard.
Conclusion
References
- 1. sethnewsome.org [sethnewsome.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Safety Operating Guide
Proper Disposal of Esomeprazole-d3: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Esomeprazole-d3, ensuring adherence to regulatory requirements and promoting a safe laboratory environment.
I. Regulatory Framework
The disposal of pharmaceutical compounds like this compound is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and, in some contexts, the Drug Enforcement Administration (DEA). The primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is imperative that all disposal activities comply with federal, state, and local regulations.[4]
II. Disposal Procedures
Researchers and laboratory personnel must adhere to the following step-by-step process for the disposal of this compound:
-
Consult Institutional Guidelines: Before proceeding with disposal, consult your institution's Environmental Health & Safety (EH&S) office.[5] They will provide specific protocols and services for chemical waste management that are compliant with local and national regulations.
-
Waste Characterization: While Esomeprazole is not typically classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to treat it as a chemical waste.[6] Avoid mixing this compound with other waste streams to prevent chemical reactions and ensure proper disposal classification.
-
Containerization and Labeling:
-
Keep this compound in its original container whenever possible.
-
If the original container is not available, use a compatible, leak-proof container.
-
Clearly label the container with the chemical name ("this compound") and any associated hazard information.
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.[7][8][9] This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such compounds.[9]
-
Do not discard this compound in the regular trash.[7][10] This can lead to accidental ingestion by wildlife or unauthorized individuals and environmental contamination.
-
-
Approved Disposal Pathways:
-
Licensed Chemical Waste Disposal: The recommended method for disposing of this compound is through a licensed chemical destruction plant or a hazardous material disposal company.[6][8] Your institution's EH&S office will have established procedures for this.[5]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for the destruction of this compound and its combustible packaging.[8]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Wear appropriate personal protective equipment (PPE) , including gloves, safety goggles, and a lab coat.[6][8]
-
Contain the spill: Prevent the spilled material from entering drains or water courses.[6][8]
-
Clean-up: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[11] For liquid spills, absorb the material with an inert substance and place it in a sealed container.
-
Decontaminate the area: Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EH&S office.
IV. Data Presentation: Regulatory Oversight
| Regulatory Body | Key Role in Pharmaceutical Waste Disposal | Relevant Regulations/Acts |
| EPA | Sets guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals.[1][2][12] | Resource Conservation and Recovery Act (RCRA)[1][3] |
| DEA | Regulates the disposal of controlled substances to prevent misuse.[1][13] | Controlled Substances Act[3] |
| State/Local | May have more stringent regulations for pharmaceutical waste disposal than federal laws.[1][4] | Varies by location |
V. Experimental Protocols Cited
This guidance is based on established safety protocols and regulatory standards for chemical waste management. No experimental protocols are directly cited for the disposal procedure itself. The procedure is a synthesis of best practices from safety data sheets and regulatory guidelines.
VI. Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. camberpharma.com [camberpharma.com]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. campus.und.edu [campus.und.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. medprodisposal.com [medprodisposal.com]
- 11. esschemco.com [esschemco.com]
- 12. epa.gov [epa.gov]
- 13. danielshealth.com [danielshealth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
